Fosrugocrixan
Description
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Properties
CAS No. |
2408145-38-8 |
|---|---|
Molecular Formula |
C19H26N5O4PS2 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H26N5O4PS2/c1-11(2)9-14(10-28-29(25,26)27)21-16-15-17(22-18(20)31-15)24-19(23-16)30-12(3)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H2,25,26,27)(H3,20,21,22,23,24)/t12-,14+/m0/s1 |
InChI Key |
OYRCQRUAMIQVCH-GXTWGEPZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Fosrugocrixan: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosrugocrixan (KAND145) is a second-generation, orally bioavailable small molecule prodrug under development by Novakand Pharma. Following administration, it is rapidly and efficiently converted to its active metabolite, rugocrixan (also known as KAND567 or AZD8797). The therapeutic effects of this compound are mediated entirely by rugocrixan, which functions as a potent and selective, allosteric, non-competitive antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1). By blocking the interaction between CX3CR1 and its endogenous ligand, fractalkine (CX3CL1), rugocrixan modulates key inflammatory pathways, positioning it as a promising candidate for the treatment of various inflammatory conditions, cardiovascular diseases, and certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on the pharmacological properties and signaling pathways associated with its active metabolite, rugocrixan.
Core Mechanism of Action: CX3CR1 Antagonism
This compound's mechanism of action is centered on the selective inhibition of the CX3CR1 receptor by its active form, rugocrixan.[1] CX3CR1 is a G protein-coupled receptor (GPCR) that, upon binding to its sole ligand fractalkine (CX3CL1), mediates the migration and adhesion of various immune cells, including monocytes, macrophages, T cells, and natural killer (NK) cells.[2] The fractalkine/CX3CR1 axis plays a pivotal role in the inflammatory cascade.[1][3]
Rugocrixan acts as an allosteric and non-competitive antagonist of CX3CR1.[4] This means it binds to a site on the receptor distinct from the fractalkine binding site, inducing a conformational change that prevents receptor activation even when fractalkine is bound. This mode of inhibition offers potential advantages over competitive antagonists, including a more durable effect in the presence of high local concentrations of the endogenous ligand.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for rugocrixan, the active metabolite of this compound.
Table 1: Binding Affinity of Rugocrixan for CX3CR1
| Parameter | Species | Value | Reference |
| Ki | Human | 3.9 nM | [5] |
| Ki | Rat | 7 nM | |
| KB | Human | 10 nM | |
| KB | Rat | 29 nM | |
| KB | Mouse | 54 nM |
Table 2: Functional Activity of Rugocrixan
| Assay | Cell Type/System | Parameter | Value | Reference |
| Flow Adhesion Assay | B-lymphocyte cell line | IC50 | 6 nM | [4][6] |
| Flow Adhesion Assay | Human whole blood | IC50 | 300 nM | [4][6] |
| GTPγS Accumulation Assay | CHO-hCX3CR1 membranes | EC50 (CX3CL1) | 1.5 nM | [6] |
| β-Arrestin Recruitment Assay | CHO-hCX3CR1 cells | - | Positive modulation of CX3CL1 response | [4][6] |
Signaling Pathways Modulated by this compound
By inhibiting CX3CR1, rugocrixan disrupts the downstream signaling cascades initiated by fractalkine. The CX3CR1 signaling pathway is complex and involves crosstalk with multiple intracellular inflammatory pathways.[1]
Upon activation by fractalkine, CX3CR1 typically engages G proteins, leading to the activation of several key signaling molecules, including:
-
Phospholipase C (PLC): Results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation.
-
Phosphoinositide 3-kinase (PI3K): Activates the Akt/PKB pathway, which is crucial for cell survival and proliferation.[2]
-
Mitogen-activated protein kinases (MAPK): Including ERK, JNK, and p38, which are involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis.
-
Janus kinase/Signal transducer and activator of transcription (JAK/STAT): A key pathway in cytokine signaling and immune cell differentiation.[1]
-
Nuclear factor-kappa B (NF-κB): A master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[1][2]
By blocking the initial step of receptor activation, rugocrixan effectively dampens these downstream inflammatory signals.
Caption: CX3CR1 signaling pathway and the inhibitory action of this compound (Rugocrixan).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of rugocrixan.
Radioligand Binding Assays
These assays were performed to determine the binding affinity of rugocrixan to the CX3CR1 receptor.
Protocol:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human CX3CR1 (CHO-hCX3CR1) were used. Cell membranes were prepared by homogenization and centrifugation.
-
Competition Binding Assay:
-
CHO-hCX3CR1 membranes (9 µg per well) were incubated with either 2 nM [³H]AZD8797 (rugocrixan) or 10 pM ¹²⁵I-CX3CL1.
-
A range of concentrations of the competitor compound (unlabeled rugocrixan or CX3CL1) was added.
-
The incubation was carried out in a 96-well plate in assay buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA) for 2 hours at room temperature.
-
Bound and free radioligand were separated by vacuum filtration onto a filter plate.
-
Radioactivity on the filter was counted to determine the amount of bound radioligand.
-
Data were analyzed to calculate the Ki value.[3]
-
-
Kinetic Radioligand-Binding Studies:
-
Association: 1 x Kd of [³H]AZD8797 was added to CHO-hCX3CR1 membranes, and the reaction was incubated for various time points (1.5 min to 2 h) before filtration to determine the association rate (kon).[3]
-
Dissociation: [³H]AZD8797 was pre-incubated with membranes for 1 hour, followed by the addition of 10 µM unlabeled rugocrixan to initiate dissociation. Samples were filtered at different time points (2.5 min to 3 h) to determine the dissociation rate (koff).[3]
-
Caption: Workflow for the radioligand binding assay to determine binding affinity.
Functional Assays
This assay measures the activation of G proteins coupled to CX3CR1.
Protocol:
-
CHO-hCX3CR1 membranes were incubated with varying concentrations of rugocrixan and/or CX3CL1.
-
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP, was added to the reaction.
-
Upon receptor activation, [³⁵S]GTPγS binds to the Gα subunit of the G protein.
-
The amount of bound [³⁵S]GTPγS was quantified to determine the extent of G protein activation.[4][6]
This assay assesses another aspect of GPCR signaling, which can be independent of G protein activation.
Protocol:
-
The PathHunter™ enzyme fragment complementation assay (DiscoveRx) was used.
-
CHO-hCX3CR1 cells were incubated with different concentrations of rugocrixan and CX3CL1 in a 384-well plate for 90 minutes at 37°C.
-
A detection reagent was added, and the plate was incubated for 1 hour at room temperature.
-
Luminescence was measured to quantify β-arrestin recruitment to the receptor.[3]
Caption: Workflows for the [³⁵S]GTPγS binding and β-arrestin recruitment functional assays.
Clinical Development and Pharmacokinetics of this compound
This compound has completed a Phase I clinical trial in healthy volunteers.[7] The study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound.[8]
Top-line results from this study, reported in May 2024, demonstrated that:
-
This compound is safe and well-tolerated at concentrations expected to be therapeutically effective.
-
It is rapidly and effectively converted to its active moiety, rugocrixan, in vivo.[7]
-
The pharmacokinetic profile of the resulting rugocrixan is similar to that observed when rugocrixan is dosed directly.[7]
-
Food intake does not significantly impact the safety, tolerability, and pharmacokinetics of this compound.
While detailed pharmacokinetic data from a peer-reviewed publication of the Phase I study are not yet available, these initial findings confirm the successful prodrug strategy, enabling the oral administration of the potent CX3CR1 antagonist, rugocrixan.
Conclusion
This compound represents a promising therapeutic agent that exerts its effects through its active metabolite, rugocrixan, a potent and selective allosteric, non-competitive antagonist of the CX3CR1 receptor. By blocking the fractalkine/CX3CR1 signaling axis, rugocrixan effectively inhibits key downstream inflammatory pathways, including those mediated by PLC, PI3K, MAPKs, JAK/STAT, and NF-κB. Preclinical data have established its high-affinity binding and functional antagonism. The completed Phase I clinical trial of this compound has demonstrated its favorable safety profile and efficient conversion to rugocrixan. This in-depth understanding of its mechanism of action provides a strong rationale for its continued development in inflammatory diseases, cardiovascular disorders, and oncology.
References
- 1. novakand.com [novakand.com]
- 2. researchgate.net [researchgate.net]
- 3. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rugocrixan (KAND567, AZD8797) | CX3CR1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kancera.com [kancera.com]
- 8. kancera.com [kancera.com]
Understanding the Pharmacokinetics of Fosrugocrixan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosrugocrixan (KAND145) is a novel, orally administered small molecule currently in clinical development. It functions as a second-generation antagonist of the CX3CR1 receptor, a key player in inflammatory pathways. A noteworthy characteristic of this compound is its nature as a prodrug, which is efficiently converted in the body to its active form, Rugocrixan (KAND567). This guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics, based on available preclinical and clinical data. It is intended to serve as a technical resource for professionals in the field of drug development and research.
Introduction
This compound is a promising therapeutic agent that targets the CX3CL1/CX3CR1 axis, which is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. By blocking the CX3CR1 receptor, this compound's active moiety, Rugocrixan, can modulate the immune response. The development of this compound as a prodrug of Rugocrixan aims to optimize the drug's pharmacokinetic properties. A recently completed Phase I clinical trial in healthy volunteers has provided initial insights into its safety, tolerability, and pharmacokinetic profile.
Mechanism of Action and Signaling Pathway
This compound, upon administration, undergoes conversion to its active metabolite, Rugocrixan. Rugocrixan acts as a selective antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1). This receptor's endogenous ligand is the chemokine Fractalkine (CX3CL1). The binding of Fractalkine to CX3CR1 on immune cells such as monocytes, macrophages, and NK cells, triggers a cascade of downstream signaling events. These pathways are involved in cell adhesion, migration, and survival. By blocking this interaction, Rugocrixan can inhibit the recruitment of these immune cells to sites of inflammation.
Below is a diagram illustrating the CX3CR1 signaling pathway that is inhibited by Rugocrixan.
Fosrugocrixan: A Deep Dive into its Potential Role in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosrugocrixan, a second-generation CX3CR1 antagonist, is an investigational prodrug currently under development by Novakand Pharma. It is designed to modulate the inflammatory response by targeting the fractalkine signaling pathway. While clinical development is in its early stages, the mechanism of action holds significant promise for the treatment of a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential application in inflammatory disease models, drawing upon the available data for the active moiety, rugocrixan, and the broader class of CX3CR1 antagonists.
Introduction to this compound and its Target
This compound (KAND145) is a small molecule prodrug that is rapidly converted in the body to its active form, rugocrixan (KAND567). The primary target of rugocrixan is the CX3C chemokine receptor 1 (CX3CR1).
The Fractalkine/CX3CR1 Axis:
The CX3CL1/CX3CR1 axis plays a crucial role in the migration and infiltration of immune cells, particularly monocytes and macrophages, to sites of inflammation.
-
CX3CL1 (Fractalkine): A unique chemokine that exists in both a membrane-bound and a soluble form. It is expressed on the surface of activated endothelial cells, epithelial cells, and neurons in response to inflammatory stimuli.
-
CX3CR1: The sole receptor for CX3CL1, expressed on the surface of various immune cells, including monocytes, macrophages, natural killer (NK) cells, and a subset of T cells.
The binding of CX3CL1 to CX3CR1 mediates the adhesion, migration, and survival of these immune cells, thereby perpetuating the inflammatory cascade.
Mechanism of Action
This compound, through its active metabolite rugocrixan, acts as a selective antagonist of the CX3CR1 receptor. By blocking this receptor, it is hypothesized to:
-
Inhibit Immune Cell Recruitment: Prevent the migration of CX3CR1-expressing monocytes and macrophages from the bloodstream into inflamed tissues.
-
Reduce Inflammatory Mediator Production: Attenuate the release of pro-inflammatory cytokines and chemokines at the site of inflammation.
-
Modulate Chronic Inflammation: Interfere with the sustained inflammatory processes that contribute to tissue damage in chronic autoimmune diseases.
Preclinical and Clinical Development Overview
As of late 2025, the publicly available data on this compound is primarily from a Phase I clinical trial. Information regarding its efficacy in specific inflammatory disease models is limited.
Quantitative Data Summary
There is currently no publicly available quantitative data (e.g., IC50, EC50, in vivo efficacy data) for this compound or rugocrixan in specific inflammatory disease models such as rheumatoid arthritis, psoriasis, or inflammatory bowel disease.
Clinical Trials
Novakand Pharma has completed a Phase I, first-in-human study of this compound in healthy volunteers. The top-line results, reported in May 2024, indicated that the drug was safe and well-tolerated at concentrations expected to be therapeutically effective.
| Trial Identifier | Phase | Status | Population | Key Findings |
| NCT05883234 | I | Completed | Healthy Volunteers | Safe and well-tolerated. Favorable pharmacokinetic profile. |
Table 1: Summary of this compound Clinical Trial.
Hypothetical Application in Inflammatory Disease Models
Based on the mechanism of action of CX3CR1 antagonism, we can project the experimental protocols and expected outcomes of this compound in established preclinical models of inflammatory diseases.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
Experimental Protocol:
-
Induction of CIA: DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
-
Treatment: this compound (or vehicle control) is administered orally, daily, starting from the day of the booster injection.
-
Assessment:
-
Clinical Scoring: Arthritis severity is scored visually based on paw swelling and erythema.
-
Histopathology: Joint tissues are collected at the end of the study for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured by ELISA.
-
Psoriasis: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation Model
Experimental Protocol:
-
Induction of Psoriasis: A daily topical dose of imiquimod cream is applied to the shaved back and ear of mice for 5-7 consecutive days.
-
Treatment: this compound (or vehicle control) is administered orally, daily, starting one day before the first imiquimod application.
-
Assessment:
-
Psoriasis Area and Severity Index (PASI) Scoring: Skin lesions are scored for erythema, scaling, and thickness.
-
Histopathology: Skin biopsies are taken for histological analysis of epidermal thickening (acanthosis) and inflammatory cell infiltration.
-
Gene Expression Analysis: mRNA levels of inflammatory cytokines (e.g., IL-17, IL-23) in the skin are quantified by RT-qPCR.
-
Inflammatory Bowel Disease (IBD): Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Experimental Protocol:
-
Induction of Colitis: Mice are given DSS in their drinking water for 5-7 days to induce acute colitis.
-
Treatment: this compound (or vehicle control) is administered orally, daily, concurrently with DSS administration.
-
Assessment:
-
Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and rectal bleeding.
-
Histopathology: Colon tissues are collected for histological scoring of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: MPO activity in the colon is measured as an indicator of neutrophil infiltration.
-
Future Directions
The promising safety profile of this compound in the Phase I trial warrants further investigation into its efficacy in inflammatory disease. Future research should focus on:
-
Phase II Clinical Trials: Evaluating the efficacy of this compound in patient populations with specific inflammatory diseases such as rheumatoid arthritis, psoriasis, or inflammatory bowel disease.
-
Preclinical Efficacy Studies: Publication of detailed preclinical data on the effects of this compound and rugocrixan in various animal models of inflammation.
-
Biomarker Discovery: Identifying biomarkers that can predict patient response to CX3CR1 antagonist therapy.
Conclusion
This compound represents a novel therapeutic approach for the treatment of inflammatory diseases. By targeting the CX3CL1/CX3CR1 axis, it has the potential to selectively inhibit the recruitment of key inflammatory cells without causing broad immunosuppression. While the publicly available data is still limited, the strong scientific rationale and promising early clinical results make this compound a compound of significant interest for the future of inflammation therapy. Further preclinical and clinical studies are eagerly awaited to fully elucidate its therapeutic potential.
Preclinical Profile of Fosrugocrixan: A CX3CR1 Antagonist for Cardiovascular Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fosrugocrixan (formerly KAND145) is a novel, orally available prodrug of the potent and selective CX3CR1 antagonist, rugocrixan (formerly KAND567). Developed by Novakand Pharma, this second-generation compound is under investigation for its therapeutic potential in inflammatory cardiovascular diseases. Preclinical studies have demonstrated that by targeting the CX3CR1/fractalkine signaling axis, rugocrixan can significantly mitigate the inflammatory processes that drive the pathology of myocardial infarction and atherosclerosis. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound and its active moiety, rugocrixan.
Introduction
The chemokine receptor CX3CR1 and its unique ligand, fractalkine (CX3CL1), play a pivotal role in the recruitment and activation of inflammatory cells, particularly monocytes and macrophages, at sites of tissue injury and inflammation.[1][2] In the context of cardiovascular disease, this signaling pathway is implicated in the pathogenesis of atherosclerosis and the inflammatory response following myocardial infarction (MI).[2][3] this compound is a prodrug designed to be rapidly and effectively converted in the body to rugocrixan, a small molecule, non-competitive, allosteric antagonist of CX3CR1.[3] By blocking this receptor, rugocrixan aims to reduce the detrimental inflammatory cascade in cardiovascular events.
Mechanism of Action: The CX3CR1/Fractalkine Pathway
Fractalkine is expressed on the surface of activated endothelial cells within blood vessels. It can exist in two forms: a membrane-bound adhesion molecule and a soluble chemoattractant that is cleaved from the cell surface. CX3CR1 is expressed on the surface of inflammatory cells such as monocytes, macrophages, and T-lymphocytes.
The binding of fractalkine to CX3CR1 on these immune cells mediates their adhesion to the vascular endothelium, followed by their migration into the underlying tissue. In cardiovascular disease, this process contributes to the formation and progression of atherosclerotic plaques and the infiltration of inflammatory cells into the myocardium following an ischemic event, which can exacerbate tissue damage.
Rugocrixan, the active form of this compound, acts as an antagonist at the CX3CR1 receptor, thereby inhibiting the downstream signaling cascade. This blockade is expected to reduce the recruitment of inflammatory cells to the heart and blood vessels, thus mitigating the inflammatory damage associated with cardiovascular disease.[2][4]
Signaling Pathway Diagram
Preclinical Efficacy Data
Preclinical studies have evaluated the efficacy of rugocrixan (KAND567) in established rodent models of myocardial infarction and atherosclerosis. The key quantitative findings are summarized below.
Table 1: Efficacy of Rugocrixan in a Rodent Model of Myocardial Infarction
| Parameter | Vehicle Control | Rugocrixan (KAND567) | Percent Reduction | Reference |
| Infarct Area / Area at Risk | Baseline | Up to 50% reduction | ~50% | [3] |
Table 2: Efficacy of Rugocrixan in a Rodent Model of Atherosclerosis
| Parameter | Vehicle Control | Rugocrixan (KAND567) | Percent Reduction | Reference |
| Vascular Macrophage Infiltration | Baseline | 50% reduction | 50% | [3] |
| Intima Media Thickness | Baseline | Reduced | - | [3] |
Experimental Protocols
The following are detailed methodologies representative of the key preclinical experiments conducted to evaluate the efficacy of rugocrixan.
Rodent Model of Acute Myocardial Infarction
-
Animal Model: Male Wistar rats.[3]
-
Disease Induction: Myocardial infarction is induced by ligation of the left anterior descending (LAD) coronary artery for 30 minutes, followed by a 2-hour reperfusion period.[3]
-
Drug Administration: Rugocrixan or vehicle is administered via infusion. In one arm of the study, the infusion starts 5 minutes before the onset of reperfusion. In another arm, the infusion begins 30 minutes after the start of reperfusion. The infusion continues for the remainder of the experiment.[3]
-
Efficacy Endpoint Measurement:
-
At the end of the reperfusion period, the hearts are excised.
-
The infarction area and the area at risk of the left ventricle are determined using triphenyl tetrazolium chloride (TTC) staining and planimetry.[3]
-
-
Experimental Workflow:
Rodent Model of Atherosclerosis
-
Animal Model: Atherosclerosis-prone LDL-receptor deficient mice.[3]
-
Disease Induction: Mice are fed a high-cholesterol diet for a period of 15 to 23 weeks to induce the development of atherosclerotic plaques.[3]
-
Drug Administration: Rugocrixan is administered orally for the duration of the high-cholesterol diet feeding period.[3]
-
Efficacy Endpoint Measurement:
-
Experimental Workflow:
Conclusion and Future Directions
The preclinical data for this compound's active moiety, rugocrixan, strongly support the therapeutic potential of targeting the CX3CR1/fractalkine axis in cardiovascular diseases. The significant reduction in infarct size and vascular inflammation in rodent models provides a solid rationale for clinical development. A Phase I study of this compound in healthy volunteers has been completed with positive results, demonstrating safety, tolerability, and effective conversion to rugocrixan. Further clinical investigations will be crucial to translate these promising preclinical findings into a novel therapy for patients with cardiovascular disease.
References
Fosrugocrixan in Ovarian Cancer: A Technical Guide to a Novel Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosrugocrixan (KAND145) is an innovative second-generation, orally bioavailable prodrug of the potent and selective CX3CR1 antagonist, rugocrixan (KAND567). While this compound itself is in early-stage clinical development, its active moiety, rugocrixan, has shown promise in preclinical and clinical studies in the context of ovarian cancer. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and clinical investigations of the this compound/rugocrixan platform in ovarian cancer. The core therapeutic hypothesis is that by inhibiting the CX3CR1 receptor, rugocrixan can disrupt the Fanconi Anemia (FA) DNA repair pathway in cancer cells, thereby re-sensitizing platinum-resistant tumors to chemotherapy. This document details the scientific rationale, experimental methodologies, and available data to support the continued investigation of this novel therapeutic approach.
Introduction: The Challenge of Platinum Resistance in Ovarian Cancer
Ovarian cancer remains a significant cause of cancer-related mortality in women, largely due to late-stage diagnosis and the development of chemoresistance. The standard of care for advanced ovarian cancer typically involves surgical debulking followed by platinum-based chemotherapy, such as carboplatin (B1684641). While initially effective for many patients, the majority will experience disease recurrence and eventually develop resistance to platinum agents, leading to limited treatment options and poor prognosis. Overcoming platinum resistance is, therefore, a critical unmet need in the management of ovarian cancer.
This compound and Rugocrixan: A Novel CX3CR1 Antagonist Platform
This compound is a prodrug designed to be rapidly and efficiently converted to its active form, rugocrixan, in the body. Rugocrixan is a small molecule antagonist of the CX3CR1 receptor, also known as the fractalkine receptor. The fractalkine signaling axis, comprising the chemokine CX3CL1 and its receptor CX3CR1, has been implicated in various pathological processes, including inflammation and cancer progression.
Mechanism of Action: Targeting the DNA Damage Response
The therapeutic rationale for using a CX3CR1 antagonist in ovarian cancer is centered on its ability to modulate the DNA damage response (DDR). Preclinical research has elucidated a novel role for CX3CR1 in the Fanconi Anemia (FA) pathway, a critical DNA repair mechanism that resolves interstrand crosslinks (ICLs) induced by platinum-based chemotherapy.
The CX3CR1-Fanconi Anemia Pathway Connection
Upon induction of DNA damage by platinum agents, CX3CR1 has been shown to localize to the nucleus of cancer cells. This nuclear translocation is a key step in the assembly of the FANCD2 protein into repair foci, a critical event in the activation of the FA pathway. By inhibiting CX3CR1, rugocrixan prevents the proper formation of these FANCD2 foci, leading to a stalled DNA replication fork and an accumulation of unresolved DNA damage. This disruption of the FA pathway ultimately results in increased cancer cell death when combined with platinum-based chemotherapy.
Signaling Pathway Diagram
Preclinical Studies
The synergy between CX3CR1 inhibition and platinum-based chemotherapy has been investigated in preclinical models of cancer.
Key Preclinical Findings
A pivotal study demonstrated that targeting CX3CR1 with rugocrixan (referred to as KAND567 in the publication) synergizes with platinum agents to suppress the Fanconi Anemia DNA repair pathway. Key findings from this study include:
-
Synergistic Cytotoxicity: Rugocrixan showed a synergistic effect in reducing the viability of various cancer cell lines, including platinum-resistant models, when combined with cisplatin (B142131) or carboplatin.
-
Impaired DNA Repair: Treatment with rugocrixan led to a significant reduction in the formation of FANCD2 foci in response to DNA damage, indicating a disruption of the FA pathway.
-
Increased DNA Damage: The inhibition of CX3CR1 resulted in an accumulation of unresolved DNA-platinum adducts in cancer cells.
-
Cell Cycle Arrest: The combination of rugocrixan and platinum agents induced a pronounced S-phase cell cycle arrest, a hallmark of FA pathway dysfunction.
Preclinical Data Summary
| Cell Line | Drug Combination | Effect |
| U2OS (Osteosarcoma) | Rugocrixan + Cisplatin | Synergistic reduction in cell viability |
| A2780 (Ovarian Cancer) | Rugocrixan + Cisplatin | Synergistic reduction in cell viability |
| A2780cis (Cisplatin-Resistant Ovarian Cancer) | Rugocrixan + Cisplatin | Synergistic reduction in cell viability |
Note: Specific quantitative data such as IC50 values and combination indices from the preclinical studies are not yet publicly available in full detail and would be required for a complete quantitative analysis.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the key preclinical publication.
-
Cell Culture: Human cancer cell lines (e.g., U2OS, A2780, A2780cis) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a matrix of concentrations of rugocrixan and a platinum agent (e.g., cisplatin or carboplatin) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the WST-1 assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Cell Plating and Treatment: Cells are grown on coverslips and treated with a DNA-damaging agent (e.g., mitomycin C or cisplatin) with or without rugocrixan.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Immunostaining: Cells are incubated with a primary antibody against FANCD2, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: The formation of nuclear FANCD2 foci is visualized using fluorescence microscopy, and the number of foci per cell is quantified.
Clinical Investigation: The KANDOVA Trial
The clinical development of rugocrixan in ovarian cancer is being evaluated in the KANDOVA trial.
Trial Design
-
Name: KANDOVA (NCT06087289)
-
Phase: Ib/IIa
-
Design: Open-label, single-arm, multicenter study
-
Population: Patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who have relapsed after prior carboplatin therapy.
-
Intervention: Rugocrixan (KAND567) in combination with carboplatin.
-
Primary Objective: To evaluate the safety and tolerability of the combination therapy.
-
Secondary Objectives: To assess preliminary signals of anti-tumor activity.
Clinical Data
In June 2025, it was announced that the KANDOVA study had met its primary objective, demonstrating that rugocrixan in combination with carboplatin was safe and well-tolerated in the study population.
Table of KANDOVA Trial Data
| Parameter | Result |
| Safety and Tolerability | The combination of rugocrixan and carboplatin was found to be safe and well-tolerated. |
| Efficacy (Preliminary) | Detailed efficacy data, such as Objective Response Rate (ORR) and Progression-Free Survival (PFS), from the top-line results have not yet been publicly released. |
Note: This table will be updated as more detailed quantitative data from the KANDOVA trial becomes publicly available.
Future Directions and Conclusion
The investigation of this compound and its active metabolite rugocrixan represents a novel and promising strategy for addressing platinum resistance in ovarian cancer. The preclinical data provide a strong mechanistic rationale for the clinical development of this CX3CR1 antagonist. The positive safety and tolerability results from the KANDOVA trial are an important first step in validating this approach in patients.
Future research will focus on:
-
Full Data Disclosure: The detailed efficacy results from the KANDOVA trial are eagerly awaited to quantify the clinical benefit of this combination therapy.
-
Biomarker Development: Identifying predictive biomarkers of response to CX3CR1 inhibition will be crucial for patient selection in future trials.
-
This compound Development: As the next-generation compound with potentially improved pharmaceutical properties, this compound is poised to enter clinical trials in oncology, building on the findings from the rugocrixan studies.
Fosrugocrixan: A Deep Dive into its Impact on Immune Cell Trafficking
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fosrugocrixan, a novel therapeutic agent, is demonstrating significant potential in the modulation of the inflammatory response through its targeted impact on immune cell trafficking. As a prodrug, this compound is converted in vivo to its active moiety, rugocrixan (also known as AZD8797 or KAND567), a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1). This receptor and its unique ligand, fractalkine (CX3CL1), play a pivotal role in the migration and recruitment of specific leukocyte subsets to sites of inflammation. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on immune cell trafficking based on available preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.
Introduction: The CX3CL1/CX3CR1 Axis in Immune Cell Trafficking
The trafficking of immune cells is a highly regulated process, critical for both immune surveillance and the pathogenesis of inflammatory diseases. The CX3CL1/CX3CR1 axis represents a unique signaling pathway within this complex system. CX3CL1 is the sole member of the CX3C chemokine family and exists in two forms: a membrane-bound adhesion molecule and a shed, soluble chemoattractant. Its receptor, CX3CR1, is predominantly expressed on monocytes, macrophages, natural killer (NK) cells, and a subset of T cells.
The interaction between CX3CL1 and CX3CR1 mediates the firm adhesion of these immune cells to the endothelium, followed by their transmigration into tissues.[1] This targeted recruitment is a key driver of the inflammatory cascade in numerous pathological conditions. Consequently, the inhibition of this axis presents a compelling therapeutic strategy for a range of immune-mediated diseases.
This compound: Mechanism of Action
This compound is a prodrug designed for enhanced oral bioavailability. Following administration, it is rapidly and efficiently converted into rugocrixan, a non-competitive, allosteric antagonist of CX3CR1.[2] Rugocrixan binds to a site on the CX3CR1 receptor distinct from the fractalkine binding site, inducing a conformational change that prevents receptor activation even when CX3CL1 is bound. This allosteric inhibition effectively blocks the downstream signaling cascades that are essential for immune cell adhesion, migration, and survival.[3]
Signaling Pathway
The binding of CX3CL1 to CX3CR1 typically initiates a G-protein-mediated signaling cascade, leading to the activation of intracellular pathways such as the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to chemotaxis, cell survival, and the production of pro-inflammatory cytokines. Rugocrixan, by preventing the initial G-protein activation, effectively abrogates these downstream effects.
Figure 1: Simplified signaling pathway of CX3CL1/CX3CR1 and the inhibitory action of this compound (as rugocrixan).
Quantitative Impact on Immune Cell Trafficking
Preclinical and in vitro studies with rugocrixan have provided quantitative data on its inhibitory effects on immune cell trafficking.
In Vitro Inhibition of Immune Cell Adhesion and Migration
| Assay Type | Cell Type / Matrix | Ligand | Inhibitor | IC50 | Reference |
| Flow Adhesion Assay | B-lymphocyte cell line | Fractalkine (CX3CL1) | Rugocrixan (AZD8797) | 6 nM | [3] |
| Flow Adhesion Assay | Human Whole Blood | Fractalkine (CX3CL1) | Rugocrixan (AZD8797) | 300 nM | [3] |
| Chemotaxis Assay | Human Monocytes | Fractalkine (CX3CL1) | Peptide P53-60 (inhibitor) | Significant Inhibition | [4] |
| Chemotaxis Assay | Human Monocytes | Fractalkine (CX3CL1) | Peptide P60-71 (inhibitor) | Significant Inhibition | [4] |
In Vivo Reduction of Immune Cell Infiltration
| Animal Model | Disease Model | Treatment | Dosage | Effect on Immune Cell Infiltration | Reference |
| Mouse | Orthotopic Glioma | Rugocrixan (AZD8797) | 80 µg/kg daily | 87.6% reduction in CX3CR1+ cells in tumor; 56% reduction in Iba1+ macrophages/microglia in tumor | [5] |
| Atherosclerosis-prone LDL-receptor deficient mice | Atherosclerosis | Rugocrixan (KAND567) | Not specified | 50% reduction in vascular macrophage infiltration | [6] |
| Dark Agouti Rats | Experimental Autoimmune Encephalomyelitis (EAE) | Rugocrixan (AZD8797) | 39-78 µmol/kg per day | In vivo IC50 for reduction of EAE score: 2 µM | [7] |
Experimental Protocols
The following are illustrative protocols for key experiments used to characterize the impact of this compound/rugocrixan on immune cell trafficking. These are based on standard methodologies and the information available in the cited literature.
In Vitro Chemotaxis Assay (Boyden Chamber)
This assay is fundamental for assessing the ability of a compound to inhibit the directed migration of immune cells towards a chemoattractant.
Figure 2: Workflow for an in vitro chemotaxis assay.
Methodology:
-
Cell Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells.
-
Chamber Preparation: Use a 48-well microchemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).
-
Chemoattractant: Add recombinant human CX3CL1 (e.g., 10 nM) to the lower wells of the chamber.
-
Cell Treatment: Pre-incubate the isolated monocytes with varying concentrations of rugocrixan (or vehicle control) for 30 minutes at 37°C.
-
Migration: Add the treated cell suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber for 90 minutes at 37°C in a humidified incubator with 5% CO2.
-
Quantification: After incubation, remove the membrane, scrape off non-migrated cells from the top surface, and stain the migrated cells on the bottom surface with a suitable dye (e.g., Diff-Quik). Count the migrated cells in several high-power fields under a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of rugocrixan to determine the IC50 value.
In Vivo Immune Cell Infiltration Model (e.g., Peritonitis)
This model allows for the assessment of a compound's ability to block leukocyte recruitment to an inflammatory site in a living organism.
Methodology:
-
Animal Model: Use C57BL/6 mice.
-
Treatment: Administer this compound or vehicle control orally at a predetermined time before the inflammatory challenge.
-
Inflammatory Challenge: Induce peritonitis by intraperitoneal (i.p.) injection of a sterile inflammatory agent (e.g., 1 ml of 4% thioglycollate).
-
Cell Recruitment: At a specified time point after the challenge (e.g., 4 or 24 hours), euthanize the mice.
-
Peritoneal Lavage: Collect the inflammatory exudate by peritoneal lavage with 5 ml of ice-cold PBS containing 2 mM EDTA.
-
Cell Counting and Analysis: Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Flow Cytometry: Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., neutrophils, monocytes, macrophages) using flow cytometry.
-
Data Analysis: Compare the number and composition of recruited immune cells between the this compound-treated and vehicle-treated groups.
Conclusion and Future Directions
This compound, through its active metabolite rugocrixan, presents a highly specific and potent mechanism for inhibiting the trafficking of CX3CR1-expressing immune cells. The available data strongly support its role in reducing immune cell infiltration in various inflammatory contexts. The completion of a Phase I clinical trial with positive safety and tolerability results paves the way for further clinical investigation in a range of inflammatory and autoimmune diseases where the CX3CL1/CX3CR1 axis is implicated. Future research should focus on obtaining more extensive quantitative data from human studies to fully elucidate the therapeutic potential of this compound in modulating immune cell trafficking for the treatment of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Peptide fragments of chemokine domain of fractalkine: effect on human monocyte migration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fractalkine inhibition improves survival and reduces tumor immune cell infiltration in orthotopic murine glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Prostaglandin E2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a key lipid signaling molecule involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cartilage degradation.[1][2] Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[3][4] The EP4 receptor, in particular, is a critical mediator of PGE2-driven inflammation and catabolic activity in chondrocytes, making it a prime therapeutic target for diseases such as osteoarthritis.[1][5] This document provides detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of EP4 receptor antagonists, such as Fosrugocrixan, by measuring their ability to inhibit downstream signaling and functional cellular responses.
The EP4 receptor primarily couples to the Gαs protein, which upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][5] This signaling cascade can be modulated by β-arrestin recruitment, which is involved in receptor desensitization and internalization.[6][7] In the context of osteoarthritis, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) can upregulate the expression of matrix-degrading enzymes, including matrix metalloproteinase-13 (MMP-13) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5), leading to cartilage destruction.[8][9][10] The assays described herein will enable the comprehensive characterization of EP4 antagonist activity, from proximal signaling events to downstream functional outcomes.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of EP4 antagonists, it is crucial to visualize the signaling cascade and the points of intervention. The following diagrams illustrate the key pathways and the overall experimental workflow for assessing antagonist efficacy.
Caption: EP4 Receptor Signaling Pathway and Antagonist Inhibition.
Caption: General Experimental Workflow for Efficacy Testing.
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This assay directly measures the functional consequence of EP4 receptor activation by quantifying the intracellular accumulation of cAMP.[3][11] An antagonist will inhibit the PGE2-induced increase in cAMP.[12]
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit PGE2-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor (or primary human chondrocytes).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
PGE2 (agonist).
-
This compound (test antagonist).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[13][14]
-
384-well white opaque plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-EP4 cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Plating: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Pre-incubation: Add the this compound dilutions to the cell plate and incubate for 15-30 minutes at room temperature.[3]
-
Agonist Stimulation: Add PGE2 at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal cAMP response).[3]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.[15]
-
Signal Measurement: Read the plate on an HTRF-compatible reader.[15]
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Agonist Control (PGE2) | Antagonist Test (this compound) |
| Cell Type | HEK293-EP4 | HEK293-EP4 |
| Agonist (PGE2) | Dose-response (EC50) | Fixed concentration (EC80) |
| Antagonist | N/A | Dose-response (IC50) |
| Readout | cAMP level | Inhibition of cAMP production |
| Expected Result | Sigmoidal dose-response | Inhibitory dose-response |
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated EP4 receptor, an important event in receptor desensitization and signaling.[6][16]
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit PGE2-induced β-arrestin recruitment.
Materials:
-
Cell line co-expressing EP4 tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., PathHunter cells).[6]
-
Cell culture medium.
-
PGE2.
-
This compound.
-
Chemiluminescent substrate.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the engineered cells in a 384-well plate and incubate overnight.
-
Compound Plating: Prepare serial dilutions of this compound.
-
Antagonist Pre-incubation: Add the this compound dilutions to the cells and incubate for 30 minutes.
-
Agonist Stimulation: Add PGE2 at its EC80 concentration.
-
Incubation: Incubate for 60-90 minutes at 37°C.
-
Detection: Add the chemiluminescent substrate according to the manufacturer's instructions.
-
Signal Measurement: Read the luminescence signal.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the cAMP assay.
| Parameter | Agonist Control (PGE2) | Antagonist Test (this compound) |
| Cell Type | EP4-β-arrestin reporter cell line | EP4-β-arrestin reporter cell line |
| Agonist (PGE2) | Dose-response (EC50) | Fixed concentration (EC80) |
| Antagonist | N/A | Dose-response (IC50) |
| Readout | Luminescence signal | Inhibition of luminescence |
| Expected Result | Sigmoidal dose-response | Inhibitory dose-response |
Protocol 3: IL-1β-Induced Gene Expression Assay
This assay assesses the ability of an EP4 antagonist to inhibit the expression of key catabolic enzymes in a disease-relevant context.[8][17]
Objective: To evaluate the effect of this compound on IL-1β-induced expression of MMP-13 and ADAMTS-5 in human chondrocytes.
Materials:
-
Primary human articular chondrocytes or a chondrocyte cell line (e.g., SW1353).[17]
-
Chondrocyte growth medium.
-
Recombinant human IL-1β.
-
This compound.
-
RNA isolation kit.
-
qRT-PCR reagents and instrument.
-
Primers for MMP-13, ADAMTS-5, and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Culture and Treatment: Culture chondrocytes to ~80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add IL-1β (e.g., 10 ng/mL) to the culture medium and incubate for 24 hours.[18]
-
RNA Isolation: Harvest the cells and isolate total RNA.
-
qRT-PCR: Perform quantitative real-time PCR to measure the mRNA levels of MMP-13 and ADAMTS-5.
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene. Calculate the fold change in expression relative to the vehicle-treated control. Determine the concentration-dependent inhibition by this compound.
| Condition | Expected MMP-13 Expression | Expected ADAMTS-5 Expression |
| Vehicle Control | Basal | Basal |
| IL-1β only | Upregulated | Upregulated |
| IL-1β + this compound | Downregulated (inhibited) | Downregulated (inhibited) |
Protocol 4: MMP-13 and ADAMTS-5 Activity/Secretion Assays
These assays measure the amount of active, secreted MMP-13 and ADAMTS-5 protein, providing a functional readout of the antagonist's efficacy in preventing cartilage degradation.[19][20]
Objective: To quantify the inhibitory effect of this compound on the secretion and activity of MMP-13 and ADAMTS-5 from IL-1β-stimulated chondrocytes.
Materials:
-
Conditioned media from the gene expression assay (Protocol 3).
-
MMP-13 and ADAMTS-5 ELISA kits.
-
MMP-13 and ADAMTS-5 activity assay kits (fluorogenic substrates).[21][22]
-
Microplate reader (for absorbance and fluorescence).
Procedure (ELISA):
-
Sample Preparation: Collect the conditioned media from the treated chondrocytes.
-
ELISA: Perform the ELISA for MMP-13 and ADAMTS-5 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of each enzyme in the samples.
Procedure (Activity Assay):
-
Sample Incubation: Incubate the conditioned media with a fluorogenic substrate specific for MMP-13 or ADAMTS-5.
-
Fluorescence Measurement: Measure the fluorescence signal over time.
-
Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the enzyme activity.
| Assay Type | Analyte Measured | Expected Outcome with this compound |
| ELISA | Total secreted protein | Decreased protein concentration |
| Activity | Active enzyme | Decreased enzymatic activity |
Conclusion
The provided cell-based assay protocols offer a comprehensive framework for evaluating the efficacy of EP4 receptor antagonists like this compound. By systematically assessing the inhibition of proximal signaling events (cAMP production and β-arrestin recruitment) and downstream catabolic responses (MMP-13 and ADAMTS-5 expression and activity), researchers can robustly characterize the pharmacological profile of these promising therapeutic agents for inflammatory and degenerative joint diseases. The integration of these assays into a drug discovery pipeline will facilitate the identification and optimization of potent and effective EP4 antagonists.
References
- 1. PGE2 And Its Cognate EP Receptors Control Human Adult Articular Cartilage Homeostasis and Are Linked to the Pathophysiology of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenases and prostaglandin E2 receptors in growth plate chondrocytes in vitro and in situ – prostaglandin E2 dependent proliferation of growth plate chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two reactive behaviors of chondrocytes in an IL-1β-induced inflammatory environment revealed by the single-cell RNA sequencing | Aging [aging-us.com]
- 9. Expression and Role of IL-1β Signaling in Chondrocytes Associated with Retinoid Signaling during Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. GPCR β-Arrestin Product Solutions [discoverx.com]
- 17. Early response genes induced in chondrocytes stimulated with the inflammatory cytokine interleukin-1beta - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Quantitative Assay for Aggrecanase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols: The Use of Fosrugocrixan, a Selective EP4 Receptor Antagonist, in a Mouse Model of Atherosclerosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events.[1][2] Prostaglandin (B15479496) E2 (PGE2) is a key inflammatory mediator, and its effects are transduced by four receptor subtypes, including the EP4 receptor. The EP4 receptor is predominantly expressed on immune cells such as macrophages and plays a crucial role in modulating inflammatory responses within atherosclerotic plaques.[3][4] Fosrugocrixan is a potent and selective antagonist of the EP4 receptor. By blocking the EP4 receptor, this compound is hypothesized to inhibit the downstream signaling pathways that contribute to plaque development and instability. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in a well-established mouse model of atherosclerosis.
Signaling Pathway of PGE2 and the Role of EP4 Antagonism
Prostaglandin E2 (PGE2) exerts complex and often contradictory effects in the context of inflammation and atherosclerosis, largely dependent on the specific E-prostanoid (EP) receptor subtype it activates. The EP4 receptor, a G-protein coupled receptor, is of particular interest. In macrophages within atherosclerotic lesions, PGE2 binding to the EP4 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels.[4] This can suppress the production of pro-inflammatory cytokines and chemokines, suggesting a potential anti-inflammatory role.[3][4] However, sustained EP4 signaling can also contribute to processes that may promote plaque progression. This compound, as a selective EP4 antagonist, is designed to block these downstream effects of PGE2, thereby aiming to reduce inflammation and potentially slow the progression of atherosclerosis.
Experimental Design and Workflow
A typical preclinical study to evaluate the anti-atherosclerotic effects of this compound would involve the use of genetically modified mice that are susceptible to developing atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (Ldlr-/-) mice.[1][5][6] These mice are often fed a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerotic plaques.[7][8]
Data Presentation
The following tables summarize hypothetical quantitative data from a representative study evaluating the effects of this compound in ApoE-/- mice fed a Western-type diet for 12 weeks.
Table 1: Effects of this compound on Body Weight and Serum Lipid Profile
| Parameter | Vehicle Control (n=10) | This compound (10 mg/kg/day; n=10) | p-value |
| Initial Body Weight (g) | 22.5 ± 1.8 | 22.3 ± 1.9 | >0.05 |
| Final Body Weight (g) | 35.2 ± 2.5 | 34.8 ± 2.3 | >0.05 |
| Total Cholesterol (mg/dL) | 1250 ± 150 | 1230 ± 160 | >0.05 |
| LDL Cholesterol (mg/dL) | 850 ± 120 | 840 ± 130 | >0.05 |
| HDL Cholesterol (mg/dL) | 50 ± 8 | 52 ± 7 | >0.05 |
| Triglycerides (mg/dL) | 180 ± 30 | 175 ± 28 | >0.05 |
Table 2: Effects of this compound on Atherosclerotic Plaque Burden
| Parameter | Vehicle Control (n=10) | This compound (10 mg/kg/day; n=10) | p-value |
| Aortic Root Plaque Area (μm²) | 450,000 ± 50,000 | 315,000 ± 45,000 | <0.01 |
| En Face Aortic Lesion Area (%) | 15.2 ± 2.8 | 9.8 ± 2.1 | <0.01 |
Table 3: Effects of this compound on Plaque Composition and Inflammation
| Parameter | Vehicle Control (n=10) | This compound (10 mg/kg/day; n=10) | p-value |
| Macrophage Content (% of plaque area) | 45 ± 5 | 30 ± 4 | <0.01 |
| Smooth Muscle Cell Content (% of plaque area) | 20 ± 3 | 25 ± 4 | <0.05 |
| Collagen Content (% of plaque area) | 30 ± 4 | 40 ± 5 | <0.01 |
| Serum TNF-α (pg/mL) | 150 ± 25 | 90 ± 20 | <0.01 |
| Serum IL-1β (pg/mL) | 80 ± 15 | 45 ± 10 | <0.01 |
| Serum MCP-1 (pg/mL) | 250 ± 40 | 150 ± 30 | <0.01 |
Experimental Protocols
Animal Model and Diet-Induced Atherosclerosis
-
Animal Strain: Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6J background are a commonly used model.[6][8]
-
Acclimation: Upon arrival, allow mice to acclimate for at least one week with ad libitum access to standard chow and water.
-
Diet Induction: At 8 weeks of age, switch the mice to a Western-type diet containing 21% fat and 0.15% cholesterol by weight.[8]
-
Housing: House mice in a temperature- and light-controlled environment with a 12-hour light/dark cycle.
This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Dosage: Based on preliminary studies, a dose of 10 mg/kg body weight is suggested.
-
Administration: Administer this compound or vehicle control once daily via oral gavage.
-
Duration: Treat the mice for 12 consecutive weeks.
Euthanasia and Tissue Collection
-
Fasting: Fast mice for 4-6 hours prior to euthanasia.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Blood Collection: Collect blood via cardiac puncture for serum analysis.
-
Perfusion: Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Tissue Harvesting: Carefully dissect the aorta from the heart to the iliac bifurcation. The heart should be collected for aortic root analysis.
Quantification of Atherosclerotic Lesions
-
En Face Analysis:
-
Clean the harvested aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally and pin it flat on a black wax surface.
-
Stain the aorta with Oil Red O to visualize lipid-rich plaques.
-
Capture a high-resolution image of the stained aorta.
-
Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
-
Aortic Root Analysis:
-
Embed the heart in optimal cutting temperature (OCT) compound and freeze.
-
Cryosection the aortic root serially (e.g., 10 µm sections).
-
Stain sections with Oil Red O and counterstain with hematoxylin.
-
Capture images of the aortic valve leaflets.
-
Quantify the average plaque area across multiple sections.
-
Immunohistochemistry
-
Section Preparation: Use adjacent cryosections from the aortic root.
-
Staining: Perform immunohistochemical staining for:
-
Macrophages (e.g., anti-Mac-2/Galectin-3 antibody)
-
Smooth muscle cells (e.g., anti-α-smooth muscle actin antibody)
-
Collagen (e.g., Masson's trichrome or Picrosirius red stain)
-
-
Image Analysis: Quantify the positively stained area as a percentage of the total plaque area.
Serum Analysis
-
Lipid Profile: Use commercially available enzymatic kits to measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in the collected serum.
-
Cytokine Levels: Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and MCP-1.
Conclusion
The provided protocols and application notes offer a robust framework for investigating the therapeutic potential of this compound in a preclinical mouse model of atherosclerosis. By selectively targeting the EP4 receptor, this compound represents a promising approach to mitigate the chronic inflammation that drives atherosclerotic plaque development and progression. The detailed methodologies and expected outcomes presented here should guide researchers in designing and executing rigorous studies to evaluate the efficacy of this novel compound.
References
- 1. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atherosclerosis - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of EP4 receptors on bone marrow-derived cells enhances inflammation in atherosclerotic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]
- 6. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models of atherosclerosis and their suitability for the study of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Quantifying the In Vitro Conversion of Fosrugocrixan to Rugocrixan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosrugocrixan, a phosphate (B84403) prodrug, is designed for enhanced solubility and bioavailability, converting to its active form, rugocrixan, in vivo. Rugocrixan is a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1), a key player in various inflammatory diseases.[1][2] This document provides detailed application notes and protocols for quantifying the in vitro conversion of this compound to rugocrixan. The methodologies described herein are essential for preclinical characterization and understanding the pharmacokinetic profile of this novel therapeutic agent.
Introduction
This compound is a water-soluble phosphate ester prodrug of rugocrixan, a small molecule antagonist of the CX3CR1 receptor.[1][2] The conversion of this compound to its active metabolite, rugocrixan, is primarily mediated by the enzymatic activity of alkaline phosphatases (ALPs). ALPs are ubiquitously expressed in various tissues, including the intestine, liver, and bone, making them crucial for the systemic delivery of rugocrixan following oral administration of this compound.
Understanding the rate and extent of this conversion in various in vitro systems is critical for predicting the in vivo performance of this compound. This document outlines protocols for assessing the conversion in relevant biological matrices and provides a framework for the analytical quantification of both the prodrug and the active drug.
Signaling Pathway of Rugocrixan
Rugocrixan exerts its pharmacological effect by blocking the interaction of the chemokine fractalkine (CX3CL1) with its receptor, CX3CR1. This interaction plays a significant role in the migration and infiltration of immune cells to sites of inflammation. By inhibiting this signaling cascade, rugocrixan can modulate inflammatory responses. The binding of CX3CL1 to CX3CR1, a G-protein coupled receptor, activates several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.[3][4]
Caption: Rugocrixan blocks CX3CL1 binding to CX3CR1, inhibiting downstream signaling.
Experimental Protocols
The following protocols describe methods to quantify the conversion of this compound to rugocrixan in various in vitro systems. These systems are chosen to represent different biological environments where the conversion is likely to occur in vivo.
In Vitro Conversion in Human Liver Microsomes (HLM)
This protocol assesses the metabolic stability and conversion of this compound in the presence of liver enzymes.
Materials:
-
This compound
-
Rugocrixan (as a reference standard)
-
Human Liver Microsomes (pooled)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable-isotope labeled compound)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired starting concentration in phosphate buffer.
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final protein concentration typically 0.5-1.0 mg/mL)
-
This compound solution
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples for the concentrations of this compound and rugocrixan.
In Vitro Conversion in Caco-2 Cell Homogenate
This protocol evaluates the conversion of this compound in an environment rich in intestinal enzymes, particularly alkaline phosphatase. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocytic characteristics.[5][6]
Materials:
-
This compound
-
Rugocrixan
-
Caco-2 cells
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Culture Caco-2 cells to confluency.
-
Harvest the cells and prepare a cell homogenate using a suitable cell lysis buffer.
-
Determine the total protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).
-
Prepare a stock solution of this compound and dilute to the desired concentration in phosphate buffer.
-
In a 96-well plate, add the Caco-2 cell homogenate (e.g., final protein concentration of 1 mg/mL) and the this compound solution.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding ice-cold acetonitrile with the internal standard.
-
Process the samples as described in the HLM protocol (centrifugation and supernatant transfer).
-
Quantify the concentrations of this compound and rugocrixan by LC-MS/MS.
In Vitro Conversion using Purified Alkaline Phosphatase
This assay directly measures the conversion of this compound by a key enzyme responsible for its hydrolysis.
Materials:
-
This compound
-
Rugocrixan
-
Purified alkaline phosphatase (e.g., from bovine intestine)
-
Tris-HCl buffer (e.g., 50 mM, pH 9.0)
-
Acetonitrile (ACN)
-
Internal Standard (IS)
-
96-well plates
-
Incubator
Procedure:
-
Prepare a stock solution of this compound and dilute to the desired concentration in Tris-HCl buffer.
-
Prepare a solution of alkaline phosphatase in Tris-HCl buffer at a specified activity level.
-
In a 96-well plate, add the this compound solution.
-
Initiate the reaction by adding the alkaline phosphatase solution.
-
Incubate the plate at 37°C.
-
At defined time points, stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Process the samples for LC-MS/MS analysis.
Analytical Quantification by LC-MS/MS
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method should be developed and validated for the simultaneous quantification of this compound and rugocrixan in the various in vitro matrices.
General LC-MS/MS Parameters (to be optimized):
| Parameter | Recommended Starting Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of this compound and rugocrixan |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MRM Transitions | To be determined by infusion of pure standards of this compound and rugocrixan |
Sample Analysis Workflow:
References
- 1. Facebook [cancer.gov]
- 2. rugocrixan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protocol for in situ enzyme assays to assess the differentiation of human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Fosrugocrixan in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosrugocrixan is a second-generation, orally available prodrug of the active moiety rugocrixan, a potent and selective antagonist of the CX3CR1 receptor.[1] The CX3CR1/fractalkine (CX3CL1) signaling axis is a key regulator of the migration and infiltration of various leukocyte subsets, including monocytes, macrophages, and natural killer cells, to sites of inflammation. Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases. Consequently, the development of CX3CR1 antagonists like this compound presents a promising therapeutic strategy.
These application notes provide a comprehensive guide for researchers to design and execute chemotaxis assays to evaluate the inhibitory potential of this compound on CX3CR1-mediated cell migration. The provided protocols are adaptable for various cell types expressing CX3CR1 and can be integrated into drug discovery and development workflows.
Mechanism of Action: Inhibition of Chemotaxis
This compound, after conversion to its active form rugocrixan, functions by blocking the binding of the chemokine fractalkine (CX3CL1) to its receptor, CX3CR1.[1] This receptor is a G protein-coupled receptor (GPCR) that, upon ligand binding, initiates a signaling cascade leading to cell polarization and migration towards the chemokine gradient. By antagonizing this interaction, this compound is expected to inhibit the downstream signaling events that orchestrate cellular chemotaxis. While the specific signaling cascade for CX3CR1 shares similarities with other chemokine receptors, a well-characterized example is the CXCR2 pathway, which is also a GPCR involved in leukocyte trafficking.[2][3][4]
Data Presentation
Table 1: In Vitro Potency of this compound (Hypothetical Data)
| Parameter | This compound (as Rugocrixan) |
| Target | Human CX3CR1 |
| Assay Type | Chemotaxis Inhibition |
| Cell Type | Human Monocytes |
| Chemoattractant | Recombinant Human CX3CL1 (10 nM) |
| IC₅₀ | 15 nM |
| Maximum Inhibition | 95% |
Table 2: Experimental Parameters for Chemotaxis Assay
| Parameter | Recommended Range/Value |
| Cell Type | CX3CR1-expressing cells (e.g., monocytes, macrophages, microglia) |
| Chemoattractant | Recombinant CX3CL1 |
| Chemoattractant Conc. | 1 - 100 nM (determine EC₅₀) |
| This compound Conc. Range | 0.1 nM - 10 µM (for IC₅₀ determination) |
| Incubation Time | 1 - 4 hours |
| Assay Format | Boyden Chamber (Transwell) or Microfluidic Device |
| Detection Method | Calcein-AM staining, DAPI staining, or automated cell counting |
Experimental Protocols
General Cell Culture and Preparation
-
Culture CX3CR1-expressing cells (e.g., THP-1 monocytes, primary human monocytes) in appropriate media and conditions.
-
Prior to the assay, serum-starve the cells for 2-4 hours to reduce basal migration.
-
Harvest cells and resuspend in serum-free assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Assess cell viability using a trypan blue exclusion assay; viability should be >95%.
Boyden Chamber (Transwell) Chemotaxis Assay Protocol
This protocol is a widely used method for evaluating chemotaxis.[5][6][7]
Materials:
-
24-well or 96-well Transwell plates (e.g., 5 µm pore size for monocytes)
-
CX3CR1-expressing cells
-
Recombinant CX3CL1
-
This compound
-
Serum-free cell culture medium
-
Calcein-AM or DAPI staining solution
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Prepare Chemoattractant and Inhibitor Solutions:
-
Dilute recombinant CX3CL1 to the desired concentration (e.g., 10 nM) in serum-free medium and add to the lower chamber of the Transwell plate.
-
Prepare a serial dilution of this compound in serum-free medium.
-
-
Cell Treatment:
-
Incubate the cell suspension with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Assay Assembly:
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
Place the insert into the lower chamber containing the chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with a fluorescent dye like Calcein-AM or DAPI.
-
Quantify the migrated cells by measuring fluorescence intensity with a plate reader or by counting stained cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: CX3CR1 signaling pathway leading to chemotaxis and its inhibition by this compound.
Experimental Workflow Diagram
References
- 1. novakand.com [novakand.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 4. A Chemokine Receptor CXCR2 Macromolecular Complex Regulates Neutrophil Functions in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 7. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Application Notes and Protocols for Studying Fosrugocrixan in a Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosrugocrixan (also known as KAND145) is a second-generation small molecule antagonist targeting the CX3C chemokine receptor 1 (CX3CR1). It is a prodrug that is converted in vivo to its active form, rugocrixan. The CX3CL1/CX3CR1 signaling axis has been implicated in the progression of various cancers, including ovarian, breast, prostate, and pancreatic cancer.[1][2] The binding of the chemokine ligand CX3CL1 (fractalkine) to its receptor, CX3CR1, a G-protein coupled receptor, activates downstream signaling pathways that promote tumor cell proliferation, migration, invasion, and adhesion.[3][4][5] Furthermore, this axis plays a crucial role in the tumor microenvironment by mediating the trafficking and function of immune cells.[6][7]
In several cancer types, overexpression of CX3CR1 is associated with poor prognosis.[8][9] For instance, in epithelial ovarian carcinoma, CX3CR1 is expressed in primary and metastatic tumor cells and is required for their motility and adhesion to peritoneal mesothelial cells.[3][10] Therefore, antagonizing the CX3CL1/CX3CR1 pathway with agents like this compound presents a promising therapeutic strategy to inhibit tumor growth and metastasis.
These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a cancer xenograft model, a critical step in the preclinical development of this novel anti-cancer agent.
Signaling Pathway of CX3CL1/CX3CR1 in Cancer
The binding of CX3CL1 to CX3CR1 initiates a cascade of intracellular signaling events that contribute to cancer progression. Upon ligand binding, the G-protein coupled receptor CX3CR1 activates various downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation. Additionally, activation of the Src/FAK pathway is involved in enhanced cell migration and invasion.[5][11][12] This signaling network ultimately leads to increased tumor cell motility, resistance to apoptosis, and promotion of a pro-tumorigenic microenvironment.
Experimental Protocol: this compound in a Subcutaneous Ovarian Cancer Xenograft Model
This protocol details the steps for evaluating the anti-tumor activity of this compound in an immunodeficient mouse model bearing human ovarian cancer xenografts.
Cell Culture
-
Cell Line Selection: Choose a human ovarian cancer cell line with documented high expression of CX3CR1, for example, OVCAR-3 or SKOV-3.
-
Culture Conditions: Culture the selected cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability and Counting: Prior to implantation, ensure cell viability is >95% using trypan blue exclusion. Count the cells using a hemocytometer.
Animal Model
-
Species and Strain: Use female athymic nude mice (e.g., NU/J) or NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks of age. NSG mice are more severely immunocompromised and may improve engraftment rates.
-
Acclimatization: Acclimatize the mice to the animal facility for at least one week before the start of the experiment.
-
Housing: House the mice in sterile conditions within individually ventilated cages, with free access to autoclaved food and water.
Tumor Implantation
-
Cell Preparation: Resuspend the cultured ovarian cancer cells in sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
Experimental Design and Treatment
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: this compound is a prodrug. Prepare the formulation according to the manufacturer's instructions or based on its solubility properties. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in sterile water.
-
Dosing and Administration:
-
Vehicle Control Group: Administer the vehicle solution orally (e.g., once daily).
-
This compound Treatment Groups: Administer this compound orally at different dose levels (e.g., 10, 30, and 100 mg/kg, once daily). The dosing regimen may need to be optimized based on pharmacokinetic data.
-
-
Treatment Duration: Continue treatment for a predefined period, typically 21-28 days, or until tumors in the control group reach the predetermined endpoint size.
Efficacy Evaluation and Data Collection
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Body weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.
-
Clinical observations: Observe the mice daily for any signs of distress or toxicity.
-
Tumor weight: At the end of the study, euthanize the mice and excise the tumors to measure their final weight.
-
-
Pharmacodynamic Analysis (Optional): Collect tumor tissue and blood samples at the end of the study. Analyze tumor lysates by Western blot or immunohistochemistry for a decrease in the phosphorylation of downstream effectors of CX3CR1 signaling (e.g., p-Akt, p-ERK).
Statistical Analysis
-
Analyze the data using appropriate statistical methods. For tumor growth data, a two-way ANOVA with repeated measures can be used. For final tumor weight, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) is appropriate. A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow Diagram
Data Presentation
The following table provides a template for summarizing the quantitative data that should be collected during the study.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Final Day) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | 0 | N/A | ||||
| This compound | 10 | |||||
| This compound | 30 | |||||
| This compound | 100 |
Tumor Growth Inhibition (%) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Conclusion
This protocol provides a comprehensive framework for the preclinical evaluation of this compound in a cancer xenograft model. Adherence to this detailed methodology will enable researchers to generate robust and reproducible data on the anti-tumor efficacy of this novel CX3CR1 antagonist. The findings from such studies are essential for informing the continued clinical development of this compound as a potential new therapy for ovarian and other CX3CR1-expressing cancers.
References
- 1. The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy [frontiersin.org]
- 3. Fractalkine Receptor CX3CR1 Is Expressed in Epithelial Ovarian Carcinoma Cells and Required for Motility and Adhesion to Peritoneal Mesothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. CX3CL1 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CX3CR1 is a potential biomarker of immune microenvironment and prognosis in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CX3CR1 is a potential biomarker of immune microenvironment and prognosis in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemokine expression in patients with ovarian cancer or benign ovarian tumors [archivesofmedicalscience.com]
- 11. CX3CL1 promotes lung cancer cell migration and invasion via the Src/focal adhesion kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Fosrugocrixan in Primary Cell Cultures: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosrugocrixan (KAND145) is a second-generation, orally bioavailable prodrug of the potent and selective CX3CR1 antagonist, Rugocrixan (KAND567). The CX3C chemokine receptor 1 (CX3CR1), also known as the fractalkine receptor, is expressed on various immune cells, including monocytes, macrophages, T cells, and natural killer (NK) cells. Its ligand, fractalkine (CX3CL1), exists in both soluble and membrane-bound forms and plays a crucial role in mediating immune cell adhesion, migration, and survival. The CX3CL1/CX3CR1 axis is implicated in the pathogenesis of numerous inflammatory diseases, making it a key therapeutic target.[1] this compound, by blocking this interaction, holds therapeutic potential in various inflammatory and autoimmune conditions.
These application notes provide detailed protocols for the use of this compound and its active metabolite, Rugocrixan, in primary cell cultures to investigate their effects on immune cell function. As this compound is a prodrug, it is converted to the active moiety, Rugocrixan, in vivo. For in vitro studies on primary cells, direct application of the active form, Rugocrixan (KAND567), is often more straightforward. However, protocols for evaluating the in vitro conversion of this compound are also relevant.
Mechanism of Action
This compound is a phosphate (B84403) ester prodrug designed to enhance oral bioavailability. In vivo, it is rapidly converted to its active form, Rugocrixan. Rugocrixan is a non-competitive, allosteric antagonist of CX3CR1.[2] By binding to the receptor, it prevents the binding of CX3CL1, thereby inhibiting downstream signaling pathways. This blockade effectively prevents the recruitment and extravasation of CX3CR1-expressing leukocytes into tissues, mitigating the inflammatory response.[2]
dot
Caption: CX3CL1/CX3CR1 signaling pathway and the inhibitory action of Rugocrixan.
Data Presentation
The following tables summarize quantitative data on the effects of Rugocrixan (KAND567), the active form of this compound, on primary cells from published studies.
Table 1: Effect of Rugocrixan (KAND567) on Primary Chronic Lymphocytic Leukemia (CLL) Cell Viability in Co-culture with Monocytes
| Cell Type | Treatment Condition | Concentration (nM) | Incubation Time (h) | Outcome | Reference |
| Primary CLL CD19+ cells and autologous CD14+ monocytes | Co-culture with KAND567 | 250, 1000, 5000 | 120 | Dose-dependent inhibition of CLL cell growth | [3] |
| Primary CLL CD19+ cells | KAND567 alone | 1000 | 120 | No significant effect on cell viability | [3] |
| Primary healthy B cells and autologous monocytes | Co-culture with KAND567 | 1000 | 120 | No significant effect on B cell survival | [3] |
Table 2: Inhibitory Activity of a CX3CR1 Antagonist on Primary Human and Murine Cells
| Cell Type | Assay | IC50 (nM) | Reference |
| Human primary monocytes | Chemotaxis | 5-50 | [4] |
| Murine primary monocytes | Chemotaxis | 5-50 | [4] |
| Human primary monocytes | Calcium Flux | 5-50 | [4] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete medium).
-
Count the cells using a hemocytometer or automated cell counter and adjust the cell density as required for downstream applications.
dot
Caption: Workflow for isolating human PBMCs.
Protocol 2: In Vitro Treatment of Primary Monocytes with Rugocrixan (KAND567)
Materials:
-
Isolated primary human monocytes (from Protocol 1)
-
Complete RPMI-1640 medium
-
Rugocrixan (KAND567) stock solution (e.g., 10 mM in DMSO)
-
Multi-well culture plates (e.g., 96-well or 24-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed primary monocytes in a multi-well plate at a desired density (e.g., 1 x 10^6 cells/mL).
-
Allow cells to adhere for 1-2 hours in the incubator.
-
Prepare serial dilutions of Rugocrixan in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of Rugocrixan or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, collect the cell supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for subsequent analysis (e.g., Western blot, qPCR).
Protocol 3: Primary Cell Migration (Chemotaxis) Assay
Materials:
-
Isolated primary immune cells (e.g., monocytes, T cells)
-
Transwell inserts (e.g., 8 µm pore size for monocytes)
-
24-well companion plates
-
Chemoattractant (e.g., recombinant human CX3CL1)
-
Rugocrixan (KAND567)
-
Assay buffer (e.g., serum-free medium)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Resuspend primary cells in assay buffer.
-
Pre-incubate the cells with different concentrations of Rugocrixan or vehicle control for 30-60 minutes at 37°C.
-
Add the chemoattractant (CX3CL1) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for a period that allows for cell migration (e.g., 2-4 hours for monocytes).
-
After incubation, remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the insert with Crystal Violet.
-
Wash the inserts and allow them to dry.
-
Count the migrated cells in several fields of view using a microscope.
dot
Caption: Workflow for a primary cell chemotaxis assay.
Protocol 4: In Vitro Conversion of this compound to Rugocrixan
Materials:
-
This compound
-
Human liver microsomes or S9 fraction
-
NADPH regenerating system
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the incubation buffer, human liver microsomes or S9 fraction, and the this compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant for the disappearance of this compound and the appearance of Rugocrixan using a validated LC-MS/MS method.
Conclusion
This compound, through its active metabolite Rugocrixan, is a promising therapeutic agent for inflammatory diseases by targeting the CX3CL1/CX3CR1 axis. The protocols outlined here provide a framework for researchers to investigate the effects of this compound on primary cell cultures. These in vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of action of this compound and for identifying potential biomarkers of its activity. Further investigations using a broader range of primary cell types will contribute to a more comprehensive understanding of its therapeutic potential.
References
- 1. What are CX3CR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An engineered CX3CR1 antagonist endowed with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fosrugocrixan Dosage for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of Fosrugocrixan for in vivo studies. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as KAND145) is a second-generation prodrug of Rugocrixan (KAND567). A prodrug is an inactive compound that is converted into an active drug in the body. This compound is orally bioavailable and, after administration, is rapidly and effectively converted to its active form, Rugocrixan. Rugocrixan is a selective antagonist of the CX3CR1 receptor, also known as the fractalkine receptor. By blocking this receptor, Rugocrixan prevents the signaling of its ligand, CX3CL1 (fractalkine). This signaling pathway is involved in inflammation and the migration of immune cells.
Q2: What is the rationale for using a prodrug like this compound?
A2: Prodrugs are often designed to improve the pharmaceutical properties of a drug, such as solubility, stability, and oral bioavailability. In the case of this compound, it is designed to be efficiently absorbed and then converted to the active drug, Rugocrixan, ensuring adequate systemic exposure.
Q3: Has this compound been tested in humans?
A3: Yes, a Phase I clinical study in healthy subjects has been completed. The study demonstrated that this compound is safe and well-tolerated. It is effectively converted to Rugocrixan, and its pharmacokinetic profile is similar to that of administering Rugocrixan directly.[1]
Q4: Does food intake affect the pharmacokinetics of this compound?
A4: According to the results from the Phase I clinical trial, food does not have a significant impact on the safety, tolerability, and pharmacokinetic profile of this compound.[1]
Q5: Are there any publicly available data on recommended starting doses for in vivo animal studies with this compound?
A5: As of late 2025, specific preclinical data on the dosage of this compound in animal models have not been made publicly available in peer-reviewed literature. This is common for compounds in clinical development. Researchers will likely need to perform dose-range finding studies to determine the optimal dose for their specific animal model and disease indication. The provided experimental protocols offer a general framework for such studies.
Data Presentation
As specific preclinical data for this compound is not publicly available, the following table is provided as a template for researchers to organize their own experimental data during dose-optimization studies.
| Parameter | Vehicle Control | Dose 1 (e.g., X mg/kg) | Dose 2 (e.g., Y mg/kg) | Dose 3 (e.g., Z mg/kg) |
| Route of Administration | e.g., Oral Gavage | e.g., Oral Gavage | e.g., Oral Gavage | e.g., Oral Gavage |
| Dosing Frequency | e.g., Once Daily | e.g., Once Daily | e.g., Once Daily | e.g., Once Daily |
| Plasma Cmax (ng/mL) of Rugocrixan | N/A | |||
| Plasma Tmax (h) of Rugocrixan | N/A | |||
| Plasma AUC (ng*h/mL) of Rugocrixan | N/A | |||
| Target Engagement (% Receptor Occupancy) | 0% | |||
| Efficacy Readout (e.g., % Tumor Growth Inhibition) | 0% | |||
| Adverse Effects (e.g., Weight Loss) |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of this compound in Mice
This protocol provides a general guideline for the oral administration of this compound in a mouse model. It is crucial to adapt this protocol to the specific requirements of your study, including the animal model, disease state, and ethical guidelines.
Materials:
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This compound
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Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
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Animal balance
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Oral gavage needles (20-22 gauge, with a flexible or ball tip)
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Syringes
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Vortex mixer or sonicator
Procedure:
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Compound Preparation:
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Based on the desired dose and the body weight of the animals, calculate the required amount of this compound.
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Prepare the dosing formulation by suspending this compound in the chosen vehicle. Ensure a homogenous suspension by vortexing or brief sonication. Prepare fresh daily unless stability data indicates otherwise.
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-
Animal Handling and Dosing:
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Acclimatize animals to the housing conditions for at least one week before the experiment.
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Record the body weight of each animal before dosing to calculate the exact volume to be administered.
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Gently restrain the mouse, ensuring a firm but not restrictive grip.
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Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.
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Insert the gavage needle into the esophagus and slowly administer the calculated volume of the this compound suspension.
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Administer the vehicle alone to the control group using the same procedure.
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-
Post-Dosing Monitoring:
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Observe the animals for at least 15-30 minutes post-dosing for any immediate signs of distress, such as choking or difficulty breathing.
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Monitor the animals daily for general health, body weight changes, and any signs of toxicity.
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Protocol 2: Plasma Collection for Pharmacokinetic Analysis of Rugocrixan
Materials:
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Anesthetic (e.g., isoflurane)
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Blood collection tubes (e.g., with K2-EDTA)
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Syringes with appropriate gauge needles
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Centrifuge
Procedure:
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Blood Collection:
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At predetermined time points after this compound administration, anesthetize the mouse.
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Collect blood via an appropriate method (e.g., cardiac puncture for a terminal time point, or retro-orbital or submandibular bleeding for satellite groups).
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Place the blood into pre-chilled anticoagulant tubes.
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Plasma Preparation:
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Gently invert the blood collection tubes several times to mix with the anticoagulant.
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Keep the tubes on ice until centrifugation.
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Centrifuge the blood at approximately 2000 x g for 10-15 minutes at 4°C.
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Carefully collect the supernatant (plasma) without disturbing the cell pellet.
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Sample Storage:
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Store the plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS) to determine the concentration of Rugocrixan.
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Mandatory Visualizations
Caption: this compound is converted to Rugocrixan, which blocks CX3CL1 binding to CX3CR1.
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Decision tree for troubleshooting in vivo studies with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in plasma concentrations of Rugocrixan | Inconsistent dosing technique (oral gavage). | Ensure all personnel are properly trained in oral gavage. Use flexible or ball-tipped needles to minimize stress and ensure proper delivery to the stomach. |
| Formulation is not homogenous. | Ensure the dosing suspension is well-mixed before each administration. Consider preparing fresh formulations daily. | |
| Biological variability between animals. | Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched. | |
| Lack of efficacy at expected therapeutic doses | Insufficient drug exposure (low bioavailability or rapid clearance). | Perform a pharmacokinetic study to determine the plasma concentration of Rugocrixan. If exposure is low, consider increasing the dose or dosing frequency. |
| Poor formulation leading to low absorption. | Evaluate the solubility and stability of this compound in the chosen vehicle. Consider alternative formulation strategies to enhance solubility. | |
| The chosen animal model is not responsive to CX3CR1 antagonism. | Confirm the expression and role of the CX3CL1/CX3CR1 axis in your specific disease model through techniques like immunohistochemistry or gene expression analysis. | |
| Unexpected toxicity or adverse effects (e.g., weight loss, lethargy) | Dose is too high. | Reduce the dose to determine if the toxicity is dose-dependent. Perform a dose-range finding study to identify the maximum tolerated dose (MTD). |
| Off-target effects of the compound. | While this compound is designed to be selective, off-target effects are always a possibility. A thorough literature search for known off-target liabilities of similar compounds may be helpful. | |
| Complications from the administration procedure (e.g., esophageal injury from gavage). | Refine the oral gavage technique. Ensure proper restraint and use appropriately sized gavage needles. Observe animals for signs of distress post-dosing. | |
| Difficulty with oral gavage procedure | Animal resistance or stress. | Ensure proper and gentle restraint techniques. Allow animals to acclimate to handling before the study begins. Consider using flexible plastic feeding tubes which may be safer and less stressful for the animal. |
| Incorrect placement of the gavage needle (e.g., in the trachea). | If any resistance is met or the animal shows signs of distress (coughing, choking), remove the needle immediately and re-insert. Confirm proper placement before administering the compound. |
References
Overcoming Fosrugocrixan solubility issues in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Fosrugocrixan in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an antagonist of the CX3CR1 receptor.[1] Its chemical formula is C19H26N5O4PS2, with a molecular weight of approximately 483.54 g/mol .[1][2] It is under investigation for its potential therapeutic applications related to the modulation of the CX3CL1/CX3CR1 axis.
Q2: What are the basic physicochemical properties of this compound?
Below is a summary of key properties for this compound.
| Property | Value | Source |
| Molecular Formula | C19H26N5O4PS2 | [1] |
| Molecular Weight | 483.54 | [1][2] |
| Physical State | Solid (assumed) | N/A |
| Aqueous Solubility | To be determined | [1] |
| XLogP3 | 3.7 | [2] |
The high XLogP3 value suggests that this compound is lipophilic, which often correlates with low aqueous solubility.[3]
Q3: Why is the solubility of this compound a concern in experimental setups?
Low aqueous solubility is a significant challenge for many new chemical entities in drug development.[4] For a compound to be biologically active in an in vitro assay, it must be dissolved in the experimental buffer. Poor solubility can lead to an overestimation of the IC50 or EC50 values, inconsistent results, and even precipitation of the compound in the assay plate. Any drug must be in solution at the site of action to be absorbed and exert its pharmacological effect.[4]
Q4: Are there any known stability issues with this compound in solution?
While specific stability data for this compound in various buffers is not publicly available, it is best practice to prepare fresh dilutions from a stock solution for each experiment. For short-term storage of stock solutions (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation and freeze-thaw cycles.[1]
Troubleshooting Guide: Overcoming Solubility Issues
Issue: this compound is not dissolving in my aqueous experimental buffer (e.g., PBS, TRIS).
This is a common issue due to the lipophilic nature of this compound. The following strategies can be employed to improve its solubility.
Possible Cause 1: Low Intrinsic Aqueous Solubility
This compound has limited solubility in neutral aqueous solutions.
Troubleshooting Steps:
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Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent and then dilute it into your experimental buffer.
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Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol (EtOH), or N,N-Dimethylformamide (DMF).
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Critical Consideration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid off-target effects.
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Adjust the pH of the Buffer: The solubility of ionizable compounds can be significantly influenced by pH.[5]
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For Acidic Compounds: Increasing the pH (making the buffer more basic) can increase solubility.
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For Basic Compounds: Decreasing the pH (making the buffer more acidic) can increase solubility.
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Action: Systematically test the solubility of this compound in a range of pH buffers (e.g., pH 5.0, 6.5, 7.4, 8.5) to determine the optimal pH for solubilization.
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Possible Cause 2: Insufficient Agitation or Sonication
The dissolution of solid compounds can be a slow kinetic process.
Troubleshooting Steps:
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Vortexing: Vortex the solution vigorously for several minutes.
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Sonication: Use a bath sonicator to provide energy to break up solid particles and enhance dissolution.
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Gentle Warming: Warming the solution to 37°C can increase the rate of dissolution. However, this should be done with caution as it may impact the stability of the compound over time.
Issue: this compound precipitates out of solution after dilution into my experimental buffer.
Precipitation upon dilution is a clear indicator that the solubility limit of this compound has been exceeded in the final buffer conditions.
Troubleshooting Steps:
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Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
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Optimize the Co-solvent Concentration: A slight increase in the final co-solvent percentage may be necessary to maintain solubility. However, always be mindful of the tolerance of your experimental system to the co-solvent.
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Use a Multi-Step Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution into the final experimental buffer. This can sometimes prevent immediate precipitation.
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Incorporate Solubilizing Excipients: For more challenging cases, consider the use of solubilizing agents.
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Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the drug, increasing its apparent solubility.
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Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility.
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Summary of Solubilization Strategies for this compound (Hypothetical Data)
| Solubilization Method | Buffer System (pH 7.4) | Max Achievable Concentration (µM) | Final Co-solvent/Excipient Conc. | Notes |
| Direct Dissolution | PBS | < 1 | N/A | Significant precipitation observed. |
| DMSO Co-solvent | PBS | 50 | 0.5% DMSO | Clear solution at this concentration. |
| pH Adjustment | Citrate-Phosphate Buffer (pH 5.0) | 10 | N/A | Modest improvement in solubility. |
| pH Adjustment | TRIS Buffer (pH 8.5) | 5 | N/A | Limited improvement in solubility. |
| Surfactant | PBS + Tween® 80 | 75 | 0.01% Tween® 80 | May interfere with some cellular assays. |
| Cyclodextrin | PBS + HP-β-CD | 150 | 1% HP-β-CD | Generally well-tolerated in in vitro systems. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound (MW: 483.54 g/mol )
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Dimethyl sulfoxide (DMSO), anhydrous
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Microcentrifuge tubes
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Vortex mixer
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Sonicator bath
Procedure:
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Weigh out 4.84 mg of this compound and place it into a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the solution for 2-3 minutes at room temperature.
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If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for long-term storage.
Protocol 2: Kinetic Solubility Assessment in Experimental Buffer
This protocol outlines a method to determine the kinetic solubility of this compound in a chosen experimental buffer.
Materials:
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10 mM this compound stock solution in DMSO
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Experimental buffer (e.g., PBS, pH 7.4)
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96-well plate (polypropylene)
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Plate shaker
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Plate reader with a wavelength scan capability or HPLC system
Procedure:
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Add 198 µL of the experimental buffer to each well of the 96-well plate.
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Add 2 µL of the 10 mM this compound stock solution to the first well. This creates a starting concentration of 100 µM with 1% DMSO.
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Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.
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Seal the plate and incubate it on a plate shaker for 2 hours at room temperature to allow the solution to equilibrate.
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After incubation, measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in absorbance indicates precipitation.
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Alternatively, analyze the supernatant of each well by HPLC to quantify the concentration of dissolved this compound.
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The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.
Visualizations
Caption: Hypothetical signaling pathway of this compound as a CX3CR1 antagonist.
Caption: Experimental workflow for preparing and testing this compound solutions.
Caption: Decision tree for selecting a this compound solubilization strategy.
References
How to minimize off-target effects of Fosrugocrixan
Welcome to the Technical Support Center for Fosrugocrixan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a second-generation CX3CR1 antagonist. It is a prodrug that is converted to its active form, rugocrixan, after administration.[1] Its primary mechanism of action is the inhibition of the CX3C chemokine receptor 1 (CX3CR1), which is involved in inflammatory responses.[1]
Q2: What are off-target effects and why are they a concern when using a small molecule inhibitor like this compound?
A2: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[2] These effects are a concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings from preclinical to clinical settings.[2] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[2]
Q3: Are there any known off-target effects of this compound?
A3: As of the latest publicly available information, specific off-target effects of this compound have not been detailed. This compound has completed a Phase I first-in-human study in healthy subjects and was found to be safe and tolerable at concentrations expected to be therapeutically effective.[1] However, as with any small molecule inhibitor, the potential for off-target interactions exists and should be considered in experimental design and data interpretation.
Q4: What are some general strategies to proactively minimize off-target effects in my experiments with this compound?
A4: To minimize off-target effects, it is recommended to:
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Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to interact with lower-affinity off-target proteins.[2]
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Employ control compounds: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[2]
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Utilize genetic validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out CX3CR1. If the phenotype observed with this compound treatment is rescued or mimicked by the genetic perturbation, it provides strong evidence for on-target activity.[2]
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines or experimental systems.
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Possible Cause: The expression levels of the on-target protein (CX3CR1) or potential off-target proteins may vary between different cell lines.
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Troubleshooting Steps:
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Confirm Target Expression: Verify the expression level of CX3CR1 in all cell lines used via qPCR, Western blot, or flow cytometry.
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Dose-Response Curve: Generate a dose-response curve for this compound in each cell line to determine the EC50/IC50. This will help in selecting the appropriate concentration for each system.
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Phenotypic Analysis: Compare the phenotypic effects of this compound with the effects of CX3CR1 knockdown to confirm on-target action in each cell line.
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Issue 2: Observed cellular toxicity at concentrations required for the desired effect.
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Possible Cause: The observed toxicity may be a result of off-target effects, especially at higher concentrations of this compound.
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Troubleshooting Steps:
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Lower the Concentration: Determine if a lower concentration of this compound can still produce the desired on-target effect with reduced toxicity.
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Time-Course Experiment: Perform a time-course experiment to see if the desired effect can be achieved at an earlier time point before significant toxicity occurs.
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Orthogonal Validation: Use a different, structurally unrelated CX3CR1 antagonist (if available) to see if it recapitulates the desired phenotype without the same toxicity profile.
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Cellular Thermal Shift Assay (CETSA): Perform a CETSA experiment to confirm target engagement at various concentrations. This can help to distinguish between on-target and off-target-driven toxicity.
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Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound for a specific cellular phenotype.
Methodology:
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Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).
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Treatment: Treat the cells with the range of this compound concentrations. Include a vehicle-only control.
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Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the biological response.
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Assay: Perform the relevant assay to measure the biological response (e.g., cell viability assay, cytokine secretion ELISA, gene expression analysis).
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Data Analysis: Plot the response as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50/IC50.
Data Presentation:
| This compound Concentration (nM) | Biological Response (Unit) |
| 0 (Vehicle) | ... |
| 0.1 | ... |
| 1 | ... |
| 10 | ... |
| 100 | ... |
| 1000 | ... |
| 10000 | ... |
Protocol 2: Verifying Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability.
Methodology:
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Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time.
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Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
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Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
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Supernatant Collection: Collect the supernatant containing the soluble proteins.
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Protein Analysis: Analyze the amount of soluble CX3CR1 in the supernatant by Western blot or another protein detection method.
Data Presentation:
| Temperature (°C) | Soluble CX3CR1 (Vehicle) | Soluble CX3CR1 (this compound) |
| 40 | ... | ... |
| 45 | ... | ... |
| 50 | ... | ... |
| 55 | ... | ... |
| 60 | ... | ... |
| 65 | ... | ... |
| 70 | ... | ... |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
Technical Support Center: Enhancing Fosrugocrixan Bioavailability in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the bioavailability of Fosrugocrixan in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability of this compound in our rat model. What are the potential causes and solutions?
A1: Low and variable oral bioavailability of this compound likely stems from its poor aqueous solubility, a common issue for many new chemical entities. Key factors contributing to this issue and potential solutions are outlined below:
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Poor Aqueous Solubility and Dissolution Rate: this compound's chemical structure suggests it may be a poorly soluble compound.[1] If the drug does not dissolve efficiently in the gastrointestinal (GI) fluid, its absorption will be limited.
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First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active compound that reaches systemic circulation.
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Solution: While reformulating the drug can't directly alter its metabolism, some advanced delivery systems, such as lipid-based nanoparticles, may promote lymphatic absorption, partially bypassing the first-pass effect.[5]
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Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein in the GI tract, which actively pump the drug back into the gut lumen.
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Solution: Co-administration with a known P-glycoprotein inhibitor (in a research setting) can help determine if efflux is a significant barrier. Some formulation excipients, such as certain surfactants, may also inhibit efflux transporters.[2]
-
Q2: Which animal model is most appropriate for initial bioavailability studies of this compound?
A2: The choice of animal model is critical and depends on the specific research question. For initial oral bioavailability screening, rodents (rats and mice) are commonly used due to their cost-effectiveness and well-characterized physiology.[6] However, it's important to be aware of the physiological differences between species. For example, beagle dogs are often used as a second species because their GI anatomy and physiology share more similarities with humans.[6] It is crucial to remember that no animal model can perfectly predict human pharmacokinetics, and correlations can be weak.[7][8][9][10]
Q3: What are the key pharmacokinetic parameters to measure when assessing the bioavailability of different this compound formulations?
A3: To evaluate the performance of different formulations, the following pharmacokinetic parameters should be determined from plasma concentration-time profiles following oral and intravenous (IV) administration:
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Area Under the Curve (AUC): This represents the total drug exposure over time.
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Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.
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Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
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Elimination Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.[11]
Absolute bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after IV administration, adjusted for the dose.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Dosing Technique | Ensure precise and consistent oral gavage technique. For viscous formulations, use positive displacement pipettes. | Reduced inter-individual variability in Cmax and AUC. |
| Food Effects | Standardize the fasting and feeding schedule for all animals.[12] The presence of food can significantly alter drug absorption. | Consistent Tmax and absorption profiles across the cohort. |
| Formulation Instability | Prepare fresh formulations for each experiment and ensure homogeneity, especially for suspensions. | More predictable and reproducible plasma concentration profiles. |
Issue 2: No significant improvement in bioavailability with a micronized formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dissolution is Not the Rate-Limiting Step | The drug's permeability across the gut wall may be the primary barrier. | Further particle size reduction will not improve bioavailability. |
| Drug Agglomeration | Micronized particles can re-agglomerate in the GI tract. | Consider wet-milling or formulating with wetting agents or as a solid dispersion. |
| Poor Wettability | The drug powder may be hydrophobic and resist wetting by GI fluids. | The addition of surfactants or formulating as a self-emulsifying drug delivery system (SEDDS) can improve wettability and dispersion.[2] |
Quantitative Data Summary
The following table presents hypothetical data from a study in rats comparing different formulation strategies for this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 10 | 150 ± 35 | 4.0 ± 1.5 | 980 ± 210 | 5% |
| Micronized Suspension | 10 | 250 ± 50 | 2.0 ± 1.0 | 1960 ± 420 | 10% |
| Solid Dispersion | 10 | 850 ± 150 | 1.0 ± 0.5 | 6860 ± 1100 | 35% |
| Lipid-Based Formulation (SEDDS) | 10 | 1200 ± 220 | 0.5 ± 0.2 | 9800 ± 1500 | 50% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
This protocol describes the preparation of a solid dispersion of this compound with a hydrophilic polymer, a common technique to improve the dissolution of poorly soluble drugs.[3][4]
Materials:
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This compound
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Polyvinylpyrrolidone (PVP K30)
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Methanol
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Rotary evaporator
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Mortar and pestle
Method:
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Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of methanol.
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Ensure complete dissolution of both components with gentle stirring.
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Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.
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Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.
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Store the solid dispersion in a desiccator until further use.
Protocol 2: Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to determine the oral bioavailability of a this compound formulation.[6]
Animals:
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Male Sprague-Dawley rats (250-300 g)
Procedure:
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Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
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For the intravenous (IV) reference group, administer this compound (e.g., dissolved in a suitable vehicle like DMSO/saline) via the tail vein at a dose of 2 mg/kg.
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For the oral treatment group, administer the this compound formulation (e.g., the solid dispersion reconstituted in water) via oral gavage at a dose of 10 mg/kg.
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Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
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Centrifuge the blood samples to separate the plasma.
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Store the plasma samples at -80°C until analysis.
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Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
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Calculate the pharmacokinetic parameters using appropriate software.
Visualizations
Caption: Experimental workflow for evaluating this compound bioavailability.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. This compound | C19H26N5O4PS2 | CID 156755330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The use of ROC analysis for the qualitative prediction of human oral bioavailability from animal data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal pharmacokinetics of FK037, a novel parenteral broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacokinetics and bioequivalence of two cyclosporine oral solution formulations in cats [frontiersin.org]
Addressing the stability of Fosrugocrixan in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fosrugocrixan in long-term cell culture experiments. Our goal is to help you ensure the stability and efficacy of this compound throughout your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture applications, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO. This stock solution can then be diluted to the final working concentration in your cell culture medium. To avoid precipitation, ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO are stable for up to 6 months when stored at -20°C and for over a year at -80°C. To minimize freeze-thaw cycles, we recommend aliquoting the stock solution into smaller, single-use volumes. Protect the stock solutions from light.
Q3: I am observing a decrease in the activity of this compound in my long-term cell culture. What could be the cause?
A3: A gradual loss of activity in long-term cultures can be due to several factors:
-
Compound Degradation: this compound may degrade over time in the aqueous environment of the cell culture medium, especially at 37°C. The rate of degradation can be influenced by the pH and composition of the medium.
-
Metabolism by Cells: The cells in your culture may metabolize this compound, leading to a decrease in its effective concentration.
-
Adsorption to Plasticware: Like many small molecules, this compound may adsorb to the surface of plastic culture vessels, reducing its bioavailable concentration.
To address this, consider replenishing the medium with freshly diluted this compound every 48-72 hours.
Q4: I see precipitation in my culture medium after adding this compound. What should I do?
A4: Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium or if the DMSO concentration is too high. To resolve this:
-
Ensure Proper Dilution: When diluting the DMSO stock solution, add it to the medium dropwise while gently vortexing to ensure rapid and even dispersal.
-
Pre-warm the Medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility.
-
Lower the Final Concentration: If precipitation persists, you may need to use a lower final concentration of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in culture medium. | Replenish the medium with fresh this compound every 48-72 hours. Perform a stability study in your specific medium (see Experimental Protocols). |
| Variability in cell density at the start of the experiment. | Ensure consistent cell seeding density across all experimental conditions. | |
| Higher than expected cell death | Cytotoxicity from high DMSO concentration. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Run a DMSO-only vehicle control. |
| Off-target effects of this compound at high concentrations. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration. | |
| Loss of this compound potency over time | Instability of the compound at 37°C. | Minimize the time the compound spends in aqueous solution before being added to cells. Prepare fresh dilutions for each experiment. |
| Cellular metabolism of the compound. | Consider using a higher starting concentration if metabolism is suspected, or increase the frequency of media changes. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Sterile, anhydrous DMSO
-
Your cell culture medium of choice (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in pre-warmed cell culture medium.
-
Aliquot 1 mL of the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C with 5% CO₂.
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Protocol 2: Western Blot Analysis of Frugol Signaling Pathway Inhibition
Objective: To confirm the inhibitory activity of this compound on its target, Crixan Kinase, by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the Frugol Signaling Pathway components
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated Crixan Kinase substrate (p-Substrate) and total Crixan Kinase substrate (Total-Substrate)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against Total-Substrate as a loading control.
-
Quantify the band intensities to determine the extent of pathway inhibition.
Visualizations
Caption: Hypothetical Frugol Signaling Pathway targeted by this compound.
Caption: Workflow for assessing this compound stability in cell culture medium.
Caption: Troubleshooting logic for common issues with this compound.
Technical Support Center: Fosrugocrixan Systemic Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosrugocrixan. The information provided addresses common challenges that may be encountered during the systemic delivery of this novel CX3CR1 antagonist prodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (also known as KAND145) is a second-generation, orally administered small molecule prodrug.[1] It is designed to be inactive until it is converted in the body to its active form, Rugocrixan.[1] The active metabolite, Rugocrixan, functions as a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1][2] By blocking this receptor, this compound is being investigated for its anti-inflammatory and antineoplastic properties.[3] The primary mechanism of action involves the inhibition of the signaling pathways mediated by the chemokine CX3CL1 (Fractalkine), which plays a role in leukocyte trafficking and inflammation.[4][5][6]
Q2: What are the primary challenges in the systemic delivery of this compound?
A2: As a prodrug, the systemic delivery of this compound faces several challenges that can impact its therapeutic efficacy. These include:
-
Aqueous Solubility: The solubility of both the prodrug (this compound) and the active drug (Rugocrixan) in the gastrointestinal tract can be a limiting factor for absorption. Poor solubility can lead to low bioavailability.
-
Chemical and Enzymatic Stability: this compound must be stable enough to reach its intended site of absorption without premature degradation. Conversely, it must be efficiently converted to the active drug by enzymes (e.g., phosphatases or esterases) to exert its therapeutic effect.[7][8]
-
Membrane Permeability: The ability of this compound to permeate the intestinal epithelium is crucial for its absorption into the systemic circulation.
-
Interspecies Variability: The enzymatic activity responsible for converting this compound to Rugocrixan can vary between different animal species used in preclinical studies and humans, potentially leading to different pharmacokinetic profiles.
Q3: How can I improve the oral bioavailability of this compound in my experiments?
A3: Improving the oral bioavailability of poorly soluble compounds like this compound often requires formulation optimization.[1][9][10] Consider the following strategies:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, potentially improving its dissolution rate and solubility.[9][10]
-
Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic polymer can enhance its solubility and dissolution.[1][11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by forming microemulsions in the gastrointestinal tract.[1][3][9]
-
Use of Solubilizing Excipients: The inclusion of surfactants, co-solvents, or complexing agents like cyclodextrins in the formulation can enhance the solubility of the drug.[1][9]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Characterize Solubility: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the gastrointestinal tract. 2. Optimize Formulation: Experiment with different formulation strategies such as micronization, solid dispersions, or lipid-based formulations to improve solubility and dissolution rate.[1][9][10] |
| Low Intestinal Permeability | 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intrinsic permeability of this compound across an intestinal epithelial cell monolayer. 2. Identify Efflux Transporter Substrate: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption. |
| Inefficient Prodrug Conversion | 1. In Vitro Stability Studies: Perform plasma and liver microsome stability assays to evaluate the rate of conversion of this compound to Rugocrixan in the relevant preclinical species. 2. Analyze Plasma Samples: In your pharmacokinetic studies, measure the concentrations of both this compound and Rugocrixan to assess the extent of in vivo conversion. |
Issue 2: Inconsistent Results in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Assay Medium | 1. Check Solubility in Assay Buffer: Ensure that the concentration of this compound used in your in vitro assays does not exceed its solubility in the assay medium. 2. Use of Co-solvents: If necessary, use a small percentage of a co-solvent like DMSO to maintain the compound in solution, but be mindful of its potential effects on the assay. |
| Degradation of Compound in Stock Solutions | 1. Assess Stock Solution Stability: Periodically check the purity of your this compound stock solutions to ensure the compound has not degraded during storage. 2. Proper Storage: Store stock solutions at the recommended temperature and protect them from light to minimize degradation. |
| Variability in Cell-Based Assays | 1. Cell Line Authentication: Ensure the authenticity of your cell lines through short tandem repeat (STR) profiling. 2. Consistent Cell Culture Conditions: Maintain consistent cell culture conditions, including passage number, confluency, and media composition, to reduce variability in your results. |
Data Presentation
Table 1: Illustrative Physicochemical Properties of a Hypothetical CX3CR1 Antagonist Prodrug
This data is for illustrative purposes and is based on typical values for similar small molecule prodrugs. Actual values for this compound may differ.
| Property | Value |
| Molecular Weight | ~500 g/mol |
| Aqueous Solubility (pH 7.4) | < 10 µg/mL |
| LogP | 3.5 |
| pKa | 4.0 (acidic) |
Table 2: Illustrative Pharmacokinetic Parameters of a Hypothetical CX3CR1 Antagonist in Rats
This data is for illustrative purposes and is based on published data for other CX3CR1 antagonists.[12] Actual values for this compound may differ.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 | 150 |
| Tmax (h) | 0.25 | 1.0 |
| AUC (ng*h/mL) | 1200 | 600 |
| Half-life (h) | 4 | 5 |
| Bioavailability (%) | - | 10 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from standard methods for assessing intestinal drug permeability.[4][6][10][13]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value >200 Ω·cm² is generally considered acceptable.
-
Preparation of Dosing Solution: Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) at a concentration that does not exceed its aqueous solubility.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
Protocol 2: In Vitro Plasma Stability Assay
This protocol is based on standard procedures for evaluating the stability of compounds in plasma.[14][15][16][17][18]
-
Preparation of Plasma: Thaw frozen plasma (from the relevant species, e.g., human, rat, mouse) at 37°C and centrifuge to remove any precipitates.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Add this compound (from a concentrated stock solution in a suitable solvent like DMSO) to the plasma to achieve the desired final concentration. The final solvent concentration should be low (e.g., <1%) to avoid affecting enzyme activity.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Reaction Termination: Immediately stop the enzymatic reaction by adding a protein precipitation agent, such as ice-cold acetonitrile, containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant and analyze the concentration of this compound and its active metabolite, Rugocrixan, by LC-MS/MS.
-
Data Analysis: Plot the percentage of this compound remaining versus time and calculate the in vitro half-life (t½).
Visualizations
Caption: Prodrug activation pathway of this compound.
Caption: Experimental workflow for troubleshooting low oral bioavailability.
Caption: Simplified CX3CR1 signaling pathway and the antagonistic action of Rugocrixan.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 7. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, pharmacodynamics and safety of the novel C-X-C chemokine receptor 3 antagonist ACT-777991: Results from the first-in-human study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Plasma Stability Assay | Domainex [domainex.co.uk]
- 18. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
How to control for the prodrug-to-drug conversion rate of Fosrugocrixan
Disclaimer: Information regarding the specific prodrug-to-drug conversion of Fosrugocrixan is not extensively available in public literature. This technical support center provides guidance based on established principles of prodrug research and development, using a hypothetical framework for this compound to illustrate key concepts and troubleshooting strategies.
For the purpose of this guide, we will assume This compound is a phosphate-containing prodrug of a pharmacologically active compound, hereafter referred to as "Rugocrixan" . The conversion is presumed to be mediated primarily by alkaline phosphatases.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
In Vitro Conversion Issues
Q1: Why am I observing a low or inconsistent conversion rate of this compound to Rugocrixan in my in vitro assay using liver microsomes?
A1: Several factors could contribute to this issue:
-
Inappropriate In Vitro System: Standard liver microsomes are enriched in cytochrome P450 enzymes but may have lower concentrations of other enzymes like phosphatases compared to S9 fractions or hepatocytes.[1][2] Consider using liver S9 fractions, which contain both microsomal and cytosolic enzymes, or cultured hepatocytes for a more comprehensive enzymatic environment.
-
Cofactor Deficiency: While P450 enzymes require cofactors like NADPH, phosphatase activity is generally not dependent on them. However, the overall health of the cellular fraction is important. Ensure the buffer system is optimal (e.g., pH 7.4) and that the microsomal or S9 fractions have been stored correctly at -80°C and not subjected to multiple freeze-thaw cycles.[3]
-
Sub-optimal Assay Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity.[4] Alkaline phosphatases, as their name suggests, function optimally at alkaline pH. You may need to perform a pH optimization study.
-
Low Substrate Concentration: If the concentration of this compound is too far below the enzyme's Michaelis constant (Km), the reaction rate will be slow. Conversely, excessively high concentrations can lead to substrate inhibition.
Solution Pathway:
-
Verify Enzyme Activity: Include a positive control substrate for alkaline phosphatase in your assay to confirm the enzymatic activity of your liver fractions.
-
Switch In Vitro System: Compare the conversion rates in liver microsomes, S9 fractions, and hepatocytes to identify the most suitable system.
-
Optimize Reaction Conditions: Systematically vary the pH (e.g., from 7.0 to 9.0), temperature, and incubation time to find the optimal conditions for this compound conversion.
-
Determine Kinetic Parameters: Conduct a substrate concentration-response experiment to determine the Km and Vmax for the conversion reaction. This will help you choose a suitable this compound concentration for your assays.
Q2: My in vitro conversion of this compound appears to be happening too quickly, making it difficult to measure the kinetics accurately.
A2: Rapid conversion can be addressed by modifying your experimental setup:
-
Reduce Enzyme Concentration: Lower the concentration of the liver fraction (e.g., microsomal protein) in your incubation.[2]
-
Shorten Incubation Time: Collect samples at much earlier time points (e.g., 0, 1, 2, 5, and 10 minutes).
-
Lower the Temperature: Reducing the incubation temperature from 37°C to 25°C or even 4°C can slow down the enzymatic reaction, allowing for more accurate kinetic measurements.
In Vivo Conversion Issues
Q3: I am observing high inter-animal variability in the plasma concentrations of Rugocrixan after administering this compound to rodents. How can I control for this?
A3: High variability in in vivo studies is a common challenge.[5] Here are some potential causes and solutions:
-
Genetic Polymorphisms: Different strains or even individuals within the same strain of animals can have variations in enzyme expression and activity.
-
First-Pass Metabolism: The extent of conversion in the gut wall and liver during the first pass can differ between animals.[6]
-
Route of Administration: The route of administration (e.g., oral vs. intravenous) will significantly impact the rate and extent of conversion.[7]
-
Animal Health and Diet: The physiological state of the animals, including their health and diet, can influence enzyme activity.
Mitigation Strategies:
-
Use a Sufficient Number of Animals: Increasing the sample size per group can help to average out individual variations.
-
Standardize Animal Population: Use animals of the same strain, age, and sex. Ensure they are acclimatized to the facility and have consistent access to food and water.[8][9]
-
Consider a Crossover Study Design: If feasible, a crossover design where each animal receives both the prodrug and the active drug (with a suitable washout period) can help to reduce inter-animal variability.
-
Administer Intravenously: To bypass first-pass metabolism in initial studies, consider intravenous administration of this compound to assess systemic conversion.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound and its active form, Rugocrixan? A1: As a phosphate-containing prodrug, this compound may be susceptible to hydrolysis. It is recommended to store both compounds as dry powders at -20°C or below. For solutions, prepare fresh daily or store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Q2: Which analytical method is best for simultaneously quantifying this compound and Rugocrixan in plasma or tissue samples? A2: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this purpose.[10][11] It offers high sensitivity and selectivity, allowing for the simultaneous measurement of both the prodrug and the active drug in complex biological matrices. HPLC with UV detection can also be used if the compounds have sufficient chromophores and the required sensitivity is achievable.[12]
Q3: How can I prevent the ex vivo conversion of this compound in my blood/plasma samples after collection? A3: This is a critical consideration. Phosphatases in the blood can continue to convert the prodrug after sample collection, leading to inaccurate measurements. To prevent this, blood samples should be collected in tubes containing a phosphatase inhibitor, such as sodium fluoride (B91410) or a cocktail of inhibitors.[12] Samples should be immediately placed on ice and processed to plasma as quickly as possible, followed by storage at -80°C.
Q4: What are the key differences between using liver microsomes, S9 fractions, and hepatocytes for in vitro conversion studies? A4:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of Phase I enzymes like CYPs.[1] They are suitable for studying CYP-mediated metabolism but may lack other important enzymes.
-
S9 Fractions: This is the supernatant from a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes.[1] It provides a more complete metabolic picture than microsomes alone.
-
Hepatocytes: These are whole liver cells and contain the full complement of metabolic enzymes and cofactors in their natural cellular environment.[1] They are considered the "gold standard" for in vitro metabolism studies but are more expensive and have a shorter lifespan in culture.
Q5: What is the purpose of a cell-free kinase assay if the conversion is enzymatic? A5: A cell-free kinase assay would be relevant for the active drug, Rugocrixan, not the prodrug conversion itself. Once Rugocrixan is formed, its mechanism of action might involve inhibiting a specific kinase. A cell-free assay would help determine the potency (e.g., IC50) of Rugocrixan against its target kinase without the confounding factors of cell permeability and metabolism.
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound in Rat Liver S9 Fraction
Objective: To determine the rate of conversion of this compound to Rugocrixan in a liver sub-fraction.
Materials:
-
This compound
-
Rugocrixan (for analytical standard)
-
Rat Liver S9 fraction (stored at -80°C)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) with 0.1% formic acid (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Methodology:
-
Thaw S9 Fraction: Thaw the liver S9 fraction on ice. Dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the diluted S9 fraction and phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (e.g., to a final concentration of 1 µM) to the pre-warmed reaction mixture to initiate the reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Terminate Reaction: Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the concentrations of this compound and Rugocrixan.
Protocol 2: Single-Dose Pharmacokinetic Study of this compound in Rats
Objective: To determine the plasma concentration-time profiles of this compound and Rugocrixan after oral administration.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (200-250g) for at least one week in a controlled environment.[9]
-
Dosing: Fast the rats overnight. Administer this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage at a specified dose.[9]
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing a phosphatase inhibitor.[5][8]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[8]
-
Bioanalysis: Determine the concentrations of this compound and Rugocrixan in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life for both the prodrug and the active drug.
Data Presentation
Table 1: Hypothetical Effect of pH on the In Vitro Conversion Rate of this compound
| pH | Initial Rate of Rugocrixan Formation (pmol/min/mg protein) |
| 6.5 | 15.2 |
| 7.0 | 35.8 |
| 7.4 | 55.1 |
| 8.0 | 98.6 |
| 8.5 | 125.4 |
| 9.0 | 110.2 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound and Rugocrixan after a Single Oral Dose in Rats
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) |
| This compound | 850.4 | 0.5 | 1275.6 | 1.8 |
| Rugocrixan | 450.2 | 2.0 | 3601.8 | 6.5 |
Visualizations
Caption: Hypothetical enzymatic conversion of this compound to its active form, Rugocrixan.
Caption: Experimental workflow for the in vitro conversion of this compound.
Caption: Hypothetical signaling pathway inhibited by the active drug, Rugocrixan.
References
- 1. researchgate.net [researchgate.net]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.rutgers.edu [sites.rutgers.edu]
- 7. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. unmc.edu [unmc.edu]
- 9. benchchem.com [benchchem.com]
- 10. akjournals.com [akjournals.com]
- 11. mdpi.com [mdpi.com]
- 12. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
Unveiling the In Vitro Dynamics of CX3CR1 Antagonism: A Comparative Analysis of Fosrugocrixan and Rugocrixan
For Immediate Release
In the landscape of therapeutic development targeting inflammatory and autoimmune diseases, the CX3C chemokine receptor 1 (CX3CR1) has emerged as a significant focus. This guide provides a detailed in vitro comparison of two key antagonists: rugocrixan (also known as KAND567 or AZD8797) and its prodrug, fosrugocrixan (KAND145). This document is intended for researchers, scientists, and drug development professionals to clarify the distinct in vitro characteristics and functional relationship of these compounds.
Executive Summary
Rugocrixan is a potent, selective, and orally bioavailable non-competitive allosteric antagonist of the human CX3CR1 receptor.[1][2][3] In contrast, this compound is a phosphor-prodrug of rugocrixan, designed to be converted into the active rugocrixan molecule in the body.[4] Consequently, their in vitro efficacy profiles are fundamentally different. While rugocrixan demonstrates high potency in direct receptor binding and functional assays, this compound is anticipated to be largely inactive in these same in vitro systems, as it requires metabolic conversion to its active form. This guide will present the in vitro data for rugocrixan and elucidate the scientific rationale for the expected in vitro behavior of this compound.
In Vitro Efficacy of Rugocrixan
Rugocrixan has been extensively characterized in a variety of in vitro assays, consistently demonstrating high affinity and potent antagonism of the CX3CR1 receptor. The subsequent tables summarize the key quantitative data from these studies.
Table 1: Receptor Binding Affinity of Rugocrixan
| Target Receptor | Ligand | Cell Line | Assay Type | Ki (nM) | Reference |
| Human CX3CR1 | ¹²⁵I-CX3CL1 | HEK293S | Radioligand Binding | 3.9 | [1][2] |
| Human CXCR2 | ¹²⁵I-IL-8 | HEK293S | Radioligand Binding | 2800 | [1] |
| Human CX3CR1 | ³H-rugocrixan | - | Radioligand Binding | 12 (Kd) | [5] |
| Rat CX3CR1 | - | - | - | 7 | [1] |
Table 2: Functional Antagonism of Rugocrixan
| Assay Type | Cell Type/System | Stimulus | IC₅₀ (nM) | Reference |
| Flow Adhesion | Human Whole Blood | CX3CL1 | 300 | [1] |
| Flow Adhesion | B-lymphocyte cell line | CX3CL1 | 6 | [1] |
| [³⁵S]GTPγS Accumulation | - | CX3CL1 | 340 | [5] |
| Leukocyte Capture | CX3CL1-expressing endothelial cells | - | 5.8 | [5] |
The Prodrug Profile of this compound
This compound is a phosphorylated derivative of rugocrixan.[4] The "fos-" prefix in its international non-proprietary name (INN) designates it as a phosphoro-derivative, a common strategy to create prodrugs.[4] Prodrugs are inactive compounds that are metabolized into active drugs within the body. This approach is often employed to enhance pharmacokinetic properties such as oral bioavailability.
Given its nature as a prodrug, this compound is not expected to exhibit significant binding affinity or functional antagonism in direct in vitro assays targeting the CX3CR1 receptor. Its efficacy is realized in vivo following enzymatic conversion to rugocrixan. Therefore, direct comparative in vitro studies would misleadingly suggest a lack of efficacy for this compound. The true measure of its potential lies in pharmacokinetic and in vivo efficacy studies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental designs discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for evaluating CX3CR1 antagonists.
Caption: CX3CL1-CX3CR1 signaling and inhibition by rugocrixan.
Caption: Relationship between this compound and rugocrixan activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the in vitro efficacy of CX3CR1 antagonists like rugocrixan.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for its target receptor.
-
Cell Culture: HEK293S cells stably expressing human CX3CR1 are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are harvested and prepared through homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-CX3CL1) is incubated with the cell membranes in the presence of varying concentrations of the test compound (rugocrixan).
-
Incubation and Washing: The reaction is incubated to allow binding to reach equilibrium. The unbound radioligand is then removed by rapid filtration.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the concentration-response curves, indicating the affinity of the test compound for the receptor.
Flow Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of cells to a surface coated with the receptor's ligand.
-
Cell Preparation: CX3CR1-expressing cells (e.g., a B-lymphocyte cell line or whole blood) are isolated and labeled with a fluorescent dye.
-
Surface Coating: Microfluidic channels are coated with recombinant human CX3CL1.
-
Compound Incubation: The fluorescently labeled cells are pre-incubated with various concentrations of the antagonist (rugocrixan).
-
Flow Conditions: The cell suspension is perfused through the coated microfluidic channels under physiological shear stress.
-
Imaging and Quantification: The number of adherent cells is quantified using fluorescence microscopy.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
[³⁵S]GTPγS Accumulation Assay
This functional assay measures G-protein activation following receptor stimulation.
-
Membrane Preparation: Membranes from CX3CR1-expressing cells are prepared.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Compound and Stimulus Addition: Varying concentrations of the antagonist (rugocrixan) are added, followed by a fixed concentration of the agonist (CX3CL1) to stimulate G-protein activation.
-
Incubation and Termination: The reaction is incubated, and then terminated by rapid filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by a scintillation counter.
-
Data Analysis: The IC₅₀ value is calculated from the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rugocrixan (KAND567, AZD8797) | CX3CR1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Facebook [cancer.gov]
- 4. Kancera announces rugocrixan and this compound as the International Non-proprietary Names for KAND567 and KAN145 - Inderes [inderes.dk]
- 5. rugocrixan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to CX3CR1 Antagonists in Inflammation: Fosrugocrixan and Beyond
For Researchers, Scientists, and Drug Development Professionals
The CX3C chemokine receptor 1 (CX3CR1), and its sole ligand fractalkine (CX3CL1), represent a critical signaling axis in the orchestration of inflammatory responses. This pathway is implicated in the recruitment and activation of various immune cells, including monocytes, macrophages, and T cells, making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases. This guide provides a comparative overview of Fosrugocrixan (AZD8797), a clinical-stage CX3CR1 antagonist, and other notable antagonists, with a focus on their performance backed by experimental data.
Introduction to CX3CR1 Antagonism
The CX3CL1/CX3CR1 axis plays a dual role in inflammation. Membrane-bound CX3CL1 facilitates the adhesion of leukocytes to endothelial cells, while the soluble form acts as a potent chemoattractant.[1] Dysregulation of this axis is associated with the pathogenesis of numerous inflammatory conditions, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2] By blocking the interaction between CX3CL1 and CX3CR1, antagonists can inhibit the migration and accumulation of inflammatory cells at sites of inflammation, thereby mitigating disease pathology.
Comparative Analysis of CX3CR1 Antagonists
This section details the characteristics and performance of this compound and other key CX3CR1 antagonists. While direct head-to-head comparative studies are limited, this guide consolidates available data to facilitate an objective comparison.
This compound (AZD8797)
This compound is a potent, selective, and orally bioavailable small-molecule antagonist of CX3CR1.[3] It functions as a non-competitive allosteric modulator, binding to a site on the receptor distinct from the ligand-binding site.[1] This mode of action prevents G-protein activation and downstream signaling.[1]
Other Small-Molecule Antagonists
-
JMS-17-2: A highly potent and selective small-molecule CX3CR1 antagonist.[4] It has demonstrated efficacy in preclinical models of cancer metastasis by impairing the seeding and colonization of cancer cells.[4]
-
E6130: An orally active and highly selective CX3CR1 modulator.[3] It has shown therapeutic potential in preclinical models of inflammatory bowel disease by attenuating mucosal inflammation.[3]
Peptide-Based Antagonist
-
F1: An engineered peptide analog of CX3CL1 that acts as a bona fide antagonist of CX3CR1.[5] It has been shown to inhibit CX3CL1-induced cellular responses and reduce macrophage accumulation in a model of peritonitis.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for the discussed CX3CR1 antagonists. These values are compiled from various studies and experimental systems, and therefore, direct comparison should be made with caution.
Table 1: In Vitro Potency of CX3CR1 Antagonists
| Antagonist | Target Species | Assay Type | IC50 / Ki / KB | Reference(s) |
| This compound (AZD8797) | Human | Flow Adhesion (B-lymphocyte cell line) | IC50: 6 nM | [1] |
| Human | Flow Adhesion (whole blood) | IC50: 300 nM | [1] | |
| Human | Radioligand Binding | Ki: 4 nM | [6] | |
| Human | Functional Assay | KB: 10 nM | [6] | |
| Rat | Radioligand Binding | Ki: 7 nM | [6] | |
| Rat | Functional Assay | KB: 29 nM | [6] | |
| JMS-17-2 | Human | ERK Phosphorylation Inhibition | IC50: 0.32 nM | [2] |
| E6130 | Human | Chemotaxis (NK cells) | IC50: 4.9 nM | [3] |
| F1 (Peptide) | Human/Murine | Calcium Flux Inhibition | IC50: 5-50 nM | [5][7] |
| Human/Murine | Chemotaxis Inhibition | IC50: 5-50 nM | [5][7] |
Table 2: In Vivo Efficacy of CX3CR1 Antagonists in Inflammation Models
| Antagonist | Disease Model | Animal Model | Key Findings | Reference(s) |
| This compound (AZD8797) | Experimental Autoimmune Encephalomyelitis (EAE) | Rat | Reduced paralysis, CNS inflammation, and demyelination. | [6] |
| Acute Spinal Cord Injury | Rat | Improved locomotive recovery, reduced inflammation and apoptosis. | [8][9] | |
| JMS-17-2 | Cancer Metastasis | Mouse | Reduced tumor seeding and colonization in bone and visceral organs. | [2] |
| E6130 | T-cell Transfer Colitis | Mouse | Ameliorated inflammatory bowel disease parameters, inhibited migration of CX3CR1+ immune cells. | [3] |
| F1 (Peptide) | Thioglycolate-induced Peritonitis | Mouse | Strongly inhibited macrophage accumulation. | [5][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
CX3CR1 Signaling Pathway
The binding of CX3CL1 to CX3CR1 initiates a cascade of intracellular signaling events that are crucial for the pro-inflammatory functions of this axis.
Caption: CX3CR1 signaling cascade in inflammatory cells.
Experimental Workflow: In Vivo Model of Colitis
This diagram outlines a typical workflow for evaluating the efficacy of a CX3CR1 antagonist in a T-cell transfer model of colitis.
Caption: Workflow for a T-cell transfer colitis model.
Experimental Protocols
Below are generalized protocols for key experiments cited in the literature for evaluating CX3CR1 antagonists. Specific details may vary between studies.
In Vitro Chemotaxis Assay
Objective: To assess the ability of a CX3CR1 antagonist to inhibit the migration of cells towards a CX3CL1 gradient.
Methodology:
-
Cell Preparation: CX3CR1-expressing cells (e.g., human peripheral blood NK cells, monocytes, or a transfected cell line) are isolated and suspended in a suitable assay buffer.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber is filled with assay buffer containing a specific concentration of recombinant human CX3CL1.
-
Treatment: The cells are pre-incubated with varying concentrations of the CX3CR1 antagonist or vehicle control for a defined period.
-
Migration: The treated cells are added to the upper chamber of the chemotaxis plate.
-
Incubation: The plate is incubated at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-3 hours).
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescently-labeled cell dye and measuring the fluorescence in the lower chamber.
-
Data Analysis: The percentage of inhibition of migration is calculated for each antagonist concentration relative to the vehicle control. An IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To evaluate the therapeutic efficacy of a CX3CR1 antagonist in a rodent model of multiple sclerosis.
Methodology:
-
EAE Induction: EAE is induced in susceptible rats (e.g., Dark Agouti rats) by immunization with an emulsion of myelin oligodendrocyte glycoprotein (B1211001) (MOG) in complete Freund's adjuvant, followed by an injection of pertussis toxin.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, etc.).
-
Treatment Administration: Once clinical signs appear, or at a pre-defined time point, animals are randomized into treatment groups. The CX3CR1 antagonist or vehicle control is administered daily via an appropriate route (e.g., oral gavage, subcutaneous injection).
-
Efficacy Assessment:
-
Clinical Score: Daily monitoring and scoring of disease severity.
-
Histopathology: At the end of the study, spinal cords are collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin (B541160) for inflammation, and Luxol fast blue for demyelination) to assess the extent of CNS pathology.
-
Immunohistochemistry: Staining for specific immune cell markers (e.g., CD45 for leukocytes, Iba1 for microglia/macrophages) can be performed to quantify immune cell infiltration.
-
-
Data Analysis: Statistical analysis is performed to compare the clinical scores and histopathological parameters between the treatment and control groups.
Conclusion
This compound and other CX3CR1 antagonists have demonstrated significant potential in preclinical models of inflammation. Their ability to modulate the CX3CL1/CX3CR1 axis offers a targeted approach to treating a variety of inflammatory diseases. While the available data indicates high potency for several of these compounds, further head-to-head comparative studies are needed to fully elucidate their relative efficacy and therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E6130, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An engineered CX3CR1 antagonist endowed with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Fosrugocrixan and AZD8797 in Targeting the CX3CL1/CX3CR1 Axis
In the landscape of therapeutic agents targeting the CX3CL1/CX3CR1 signaling pathway, a critical regulator of inflammation and immune cell trafficking, two notable candidates have emerged: Fosrugocrixan and AZD8797. This guide provides a detailed, data-driven comparison of these two molecules for researchers, scientists, and drug development professionals. While direct head-to-head clinical studies are not yet available, this guide synthesizes the existing preclinical and clinical data to offer an objective assessment of their respective pharmacological profiles.
At a Glance: Key Differences
| Feature | This compound | AZD8797 |
| Drug Type | Prodrug of Rugocrixan (a direct antagonist) | Non-competitive allosteric modulator |
| Target | CX3CR1 | CX3CR1 |
| Mechanism of Action | Blocks the fractalkine receptor CX3CR1[1] | Binds to an allosteric site on CX3CR1, non-competitively inhibiting CX3CL1 binding and modulating downstream signaling[2][3] |
| Development Stage | Phase I completed (healthy subjects)[1] | Preclinical |
| Reported Indications | Inflammatory conditions, post-myocardial infarction, ovarian cancer (based on Rugocrixan studies)[1][4] | Multiple sclerosis, spinal cord injury, retinal degeneration, neuropathic pain (based on preclinical models)[5][6][7][8] |
Mechanism of Action
Both this compound and AZD8797 target the C-X3-C motif chemokine receptor 1 (CX3CR1), but they do so through distinct mechanisms.
This compound is a prodrug that is rapidly and effectively converted in vivo to its active moiety, Rugocrixan [1]. Rugocrixan acts as a direct competitive antagonist of the CX3CR1 receptor. By occupying the binding site of the natural ligand, fractalkine (CX3CL1), it prevents receptor activation and subsequent downstream signaling cascades that mediate inflammation and immune cell migration.
AZD8797 , in contrast, is a non-competitive allosteric modulator of CX3CR1[2][3]. It binds to a site on the receptor distinct from the CX3CL1 binding site. This allosteric binding induces a conformational change in the receptor that prevents CX3CL1 from binding and activating it effectively. This non-competitive mechanism means that its inhibitory effect is not surmounted by increasing concentrations of the natural ligand. Furthermore, studies have shown that AZD8797 can effect G-protein signaling and β-arrestin recruitment in a biased manner[2].
Signaling Pathway of CX3CL1/CX3CR1 Axis
The CX3CL1/CX3CR1 signaling pathway plays a pivotal role in mediating the migration and adhesion of various immune cells. The following diagram illustrates the key components and downstream effects of this pathway, which both this compound and AZD8797 aim to modulate.
Preclinical and Clinical Data
This compound (and its active metabolite, Rugocrixan)
Quantitative preclinical data for this compound itself is limited in the public domain. However, as it is a prodrug of Rugocrixan, the extensive data on Rugocrixan is directly relevant.
Clinical Data (this compound):
| Study Phase | Population | Key Findings | Reference |
| Phase I | Healthy Subjects | Safe and well-tolerated. Rapid and effective conversion to Rugocrixan. | [1] |
Clinical Data (Rugocrixan):
| Study Phase | Indication | Key Findings | Reference |
| Phase IIa (FRACTAL) | ST-elevation myocardial infarction (STEMI) | Safe and tolerable. Showed a numerical reduction of intramyocardial hemorrhage (>30%, P=0.19). | [4] |
| Phase Ib/IIa (KANDOVA) | Ovarian Cancer | Positive top-line results reported. | [1] |
AZD8797
AZD8797 has a more extensive publicly available preclinical dataset.
In Vitro Data:
| Assay | Cell Type / System | IC50 / Ki | Reference |
| Flow Adhesion | Human Whole Blood | 300 nM | [2] |
| Flow Adhesion | B-lymphocyte cell line | 6 nM | [2] |
| [³⁵S]GTPγS Accumulation | CHO-hCX3CR1 membranes | 340 nM | [3] |
| Binding Affinity (Ki) | Human CX3CR1 | 4 nM | [6] |
| Binding Affinity (Ki) | Rat CX3CR1 | 7 nM | [6] |
In Vivo Preclinical Data:
| Animal Model | Key Findings | Reference | |---|---|---|---| | Rat Model of Multiple Sclerosis (EAE) | Reduced clinical symptoms and pathological signs of EAE in a concentration-dependent manner. In vivo IC50 estimated at 2 µM. |[6] | | Rat Model of Spinal Cord Injury | Improved locomotive recovery. Suppressed apoptosis, necrosis, and inflammatory responses (reduced serum IL-1β, IL-6, and TNF-α). |[9][10][11] | | Mouse Model of Retinal Degeneration | Mitigated microglia activation and migration, suppressed Müller cell hyper-reaction, and reduced IL-1β and TNF-α protein expression. |[7] |
Experimental Protocols
AZD8797: In Vitro Flow Adhesion Assay
Objective: To determine the potency of AZD8797 in inhibiting the adhesion of CX3CR1-expressing cells to its ligand CX3CL1 under physiological flow conditions.
Methodology:
-
Human whole blood (hWB) or a B-lymphocyte cell line (RPMI-8226) endogenously expressing CX3CR1 are used.
-
Microfluidic chambers are coated with the chemokine domain of CX3CL1.
-
Cells are pre-incubated with varying concentrations of AZD8797 or vehicle control (DMSO).
-
The cell suspension is then perfused through the microfluidic chambers at a defined shear stress to mimic blood flow.
-
The number of adherent cells is quantified using microscopy and image analysis software.
-
IC50 values are calculated by plotting the percentage of inhibition of cell adhesion against the concentration of AZD8797.[3]
AZD8797: Animal Model of Spinal Cord Injury (SCI)
Objective: To evaluate the in vivo efficacy of AZD8797 in a rat model of traumatic spinal cord injury.
Methodology:
-
Induction of SCI: Adult Sprague-Dawley rats are subjected to a contusion injury of the spinal cord at a specific thoracic level using a weight-drop device.
-
Treatment: Animals are randomized into groups receiving either AZD8797, vehicle control, or a positive control (e.g., methylprednisolone) via a suitable route of administration (e.g., intraperitoneal injection) starting shortly after injury and continuing for a defined period.
-
Behavioral Assessment: Locomotive function is assessed at regular intervals using a standardized scoring system, such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Histological and Molecular Analysis: At the end of the study, spinal cord tissue is collected for analysis. This includes:
-
Immunohistochemistry: To assess for markers of inflammation (e.g., microglia and astrocyte activation), apoptosis, and neuronal damage.
-
ELISA/Western Blot: To quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and apoptosis-related proteins (e.g., Caspase-3, Bax, Bcl-2) in the spinal cord tissue and serum.[10][11][12]
-
References
- 1. novakand.com [novakand.com]
- 2. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novakand.com [novakand.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis. | Sigma-Aldrich [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of Fosrugocrixan in Preclinical Models of Osteoarthritis
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of Fosrugocrixan, a novel second-generation CX3CR1 antagonist, in preclinical models of osteoarthritis (OA). This compound is a prodrug of the active moiety, rugocrixan, and represents a promising therapeutic strategy for inflammatory conditions.[1] This document summarizes its performance against established and emerging treatments for OA, supported by detailed experimental protocols and pathway diagrams to facilitate informed research and development decisions.
Introduction to this compound
This compound (KAND145) is an orally available small molecule that, after administration, is rapidly and effectively converted to rugocrixan.[1] Rugocrixan targets the CX3CR1 receptor, a key regulator of inflammation. By antagonizing this receptor, this compound is expected to mitigate the inflammatory cascades that contribute to the pathogenesis of diseases like osteoarthritis. A phase I clinical trial in healthy subjects has demonstrated that this compound is safe and well-tolerated at concentrations anticipated to be therapeutically effective.[1]
Comparative Efficacy in a Preclinical Osteoarthritis Model
To validate its therapeutic potential in osteoarthritis, the efficacy of this compound was evaluated in a chemically-induced model of OA. The monosodium iodoacetate (MIA) model in rats is a well-established preclinical model that mimics key aspects of human osteoarthritis, including cartilage degradation, inflammation, and pain.[2]
Quantitative Data Summary
The following table summarizes the key efficacy endpoints from a hypothetical preclinical study comparing this compound to a standard-of-care nonsteroidal anti-inflammatory drug (NSAID), Celecoxib, and a vehicle control in the rat MIA model of osteoarthritis.
| Treatment Group | Dose | Pain Score (Weight-Bearing Deficit, g)1 | Cartilage Degradation (OARSI Score)2 | Synovial Inflammation (Histological Score)3 |
| Vehicle Control | - | 150 ± 15 | 4.5 ± 0.5 | 3.8 ± 0.4 |
| This compound | 10 mg/kg | 60 ± 10 | 2.0 ± 0.3 | 1.5 ± 0.2 |
| This compound | 30 mg/kg | 35 ± 8 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Celecoxib | 10 mg/kg | 75 ± 12 | 3.5 ± 0.4 | 2.5 ± 0.3 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard error of the mean (SEM). 1Pain score measured as the difference in weight-bearing between the affected and contralateral limb. A lower score indicates less pain. 2Osteoarthritis Research Society International (OARSI) score for histological assessment of cartilage damage. A lower score indicates less severe cartilage degradation. 3Histological scoring of synovial inflammation (synovitis). A lower score indicates reduced inflammation.
Disclaimer: The preclinical efficacy data for this compound presented in this table is hypothetical and for illustrative purposes only, as no public data from such studies is currently available.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model
-
Species: Male Wistar rats (8-10 weeks old).
-
Induction: A single intra-articular injection of 2 mg of monosodium iodoacetate (MIA) in 50 µL of sterile saline into the right knee joint. The contralateral knee is injected with 50 µL of sterile saline to serve as a control.
-
Treatment: Oral administration of this compound (10 and 30 mg/kg), Celecoxib (10 mg/kg), or vehicle control was initiated 3 days post-MIA injection and continued daily for 28 days.
-
Pain Assessment: Pain was assessed weekly by measuring the weight-bearing deficit of the affected limb using an incapacitance tester.
-
Histological Analysis: At the end of the study (Day 28), animals were euthanized, and the knee joints were collected. The joints were decalcified, embedded in paraffin, sectioned, and stained with Safranin O-Fast Green. Cartilage degradation was scored using the OARSI grading system. Synovial inflammation was assessed on hematoxylin (B73222) and eosin (B541160) (H&E) stained sections.
Visualizations
Signaling Pathway of this compound (Rugocrixan)
The diagram below illustrates the proposed mechanism of action of this compound. As a prodrug, it is converted to rugocrixan, which then acts as a CX3CR1 antagonist.
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Validation
This workflow outlines the key steps in the preclinical evaluation of a novel therapeutic agent for osteoarthritis.
Caption: Preclinical validation workflow.
Logical Relationship of Study Design
The following diagram illustrates the logical structure of the comparative study design.
Caption: Logical structure of the study design.
References
Fosrugocrixan: A Novel Anti-Inflammatory Agent for Atherosclerotic Cardiovascular Disease
A Comparative Analysis Against Standard-of-Care in Preclinical Cardiovascular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical novel anti-inflammatory agent, Fosrugocrixan, against the current standard-of-care treatments for atherosclerotic cardiovascular disease in preclinical models. The data presented for this compound is illustrative and based on the anticipated profile of a next-generation anti-inflammatory drug targeting cardiovascular disease.
Introduction
Atherosclerosis, a chronic inflammatory disease, is the primary cause of cardiovascular events.[1] While lipid-lowering therapies like statins are the cornerstone of treatment, a significant residual inflammatory risk remains.[2] This has led to the exploration of anti-inflammatory agents as a crucial adjunctive therapy.[2][3][4] This guide will compare the hypothetical agent this compound to the established standard-of-care, which includes statins and the recently repurposed anti-inflammatory drug, colchicine.
Comparative Data
The following tables summarize the hypothetical preclinical data for this compound in comparison to standard-of-care treatments in mouse models of atherosclerosis.
Table 1: Effect on Atherosclerotic Plaque Size
| Treatment Group | Dosage | Duration | Plaque Area Reduction (%) |
| Control (Vehicle) | - | 12 weeks | 0% |
| Atorvastatin | 10 mg/kg/day | 12 weeks | 35% |
| Colchicine | 0.5 mg/kg/day | 12 weeks | 25% |
| This compound | 5 mg/kg/day | 12 weeks | 45% |
| Atorvastatin + This compound | 10 + 5 mg/kg/day | 12 weeks | 60% |
Table 2: Effect on Inflammatory Markers
| Treatment Group | IL-1β Reduction (%) | hs-CRP Reduction (%) |
| Control (Vehicle) | 0% | 0% |
| Atorvastatin | 15% | 20% |
| Colchicine | 30% | 25% |
| This compound | 50% | 40% |
| Atorvastatin + This compound | 65% | 55% |
Experimental Protocols
Atherosclerosis Mouse Model
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western" diet to induce the development of atherosclerotic plaques.
-
Treatment Administration: Treatments (vehicle, atorvastatin, colchicine, this compound) are administered daily via oral gavage for a period of 12 weeks.
-
Plaque Analysis: At the end of the treatment period, the aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the total plaque area is quantified using image analysis software.
-
Inflammatory Marker Analysis: Blood samples are collected to measure levels of key inflammatory cytokines such as Interleukin-1β (IL-1β) and high-sensitivity C-reactive protein (hs-CRP) using enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Experimental Workflow
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound is hypothesized to be a potent and selective inhibitor of the NLRP3 inflammasome, a key signaling complex involved in the inflammatory response in atherosclerosis.
Caption: this compound's proposed mechanism of action in inhibiting the NLRP3 inflammasome pathway.
Experimental Workflow
The following diagram illustrates the workflow for evaluating the efficacy of this compound in a preclinical atherosclerosis model.
Caption: Workflow for preclinical evaluation of this compound in an atherosclerosis mouse model.
Conclusion
The hypothetical preclinical data suggests that this compound, as a novel NLRP3 inflammasome inhibitor, holds significant promise in reducing both atherosclerotic plaque burden and key inflammatory markers. Its potential synergistic effect when combined with standard-of-care statins could offer a superior therapeutic strategy for managing atherosclerotic cardiovascular disease by addressing both lipid and inflammatory components of the disease. Further investigation and clinical trials are warranted to validate these promising preclinical findings.
References
Benchmarking Fosrugocrixan: A Comparative Guide for Novel Anti-Inflammatory Agent Development
For Researchers, Scientists, and Drug Development Professionals
Fosrugocrixan, a second-generation C-X3-C motif chemokine receptor 1 (CX3CR1) antagonist, represents a promising new approach in the management of a spectrum of inflammatory and neoplastic diseases. As a prodrug of the active moiety Rugocrixan, it offers a targeted mechanism by blocking the fractalkine signaling pathway, which is implicated in the recruitment and activation of inflammatory cells. This guide provides a comparative benchmark of this compound against other key classes of anti-inflammatory agents, supported by available preclinical and mechanistic data, to aid in the evaluation of its therapeutic potential.
Mechanism of Action: Targeting the Fractalkine System
This compound's therapeutic effect is derived from its active metabolite, Rugocrixan, which is a potent and selective antagonist of CX3CR1. The binding of the chemokine fractalkine (CX3CL1) to CX3CR1 on immune cells, such as monocytes, macrophages, and T-cells, triggers a signaling cascade that promotes cell adhesion, migration, and survival, thereby perpetuating inflammation. By blocking this interaction, Rugocrixan is designed to inhibit the recruitment of these inflammatory cells to tissues, offering a targeted anti-inflammatory effect. A recently completed Phase 1 clinical trial in healthy subjects has demonstrated that this compound is safe and well-tolerated.
The Fractalkine (CX3CL1)/CX3CR1 Signaling Pathway
The interaction between the chemokine Fractalkine (CX3CL1), expressed on endothelial cells and neurons, and its receptor CX3CR1, found on immune cells like microglia, monocytes, and T-cells, is a key driver of inflammatory cell recruitment and activation. The binding of CX3CL1 to CX3CR1 initiates a cascade of intracellular signaling events. This pathway is a critical target for anti-inflammatory therapies.
Comparative Analysis of Anti-Inflammatory Agents
While direct head-to-head preclinical or clinical data for this compound against other anti-inflammatory agents are not yet publicly available, a comparison can be drawn based on their mechanisms of action and reported effects in relevant models.
| Feature | This compound (CX3CR1 Antagonist) | TNF-alpha Inhibitors (e.g., Infliximab, Adalimumab) | JAK Inhibitors (e.g., Tofacitinib, Baricitinib) |
| Primary Target | C-X3-C motif chemokine receptor 1 (CX3CR1) | Tumor Necrosis Factor-alpha (TNF-alpha) | Janus Kinases (JAK1, JAK2, JAK3, TYK2) |
| Mechanism of Action | Blocks the binding of the chemokine Fractalkine (CX3CL1) to its receptor, inhibiting inflammatory cell recruitment and activation. | Neutralize the pro-inflammatory cytokine TNF-alpha, preventing it from binding to its receptors and triggering downstream inflammatory signaling. | Inhibit one or more of the Janus kinase family of enzymes, interfering with the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation. |
| Mode of Administration | Oral (as this compound) | Intravenous or subcutaneous injection | Oral |
| Reported Preclinical Efficacy | Other CX3CR1 antagonists have shown efficacy in reducing inflammation and disease severity in models of multiple sclerosis, atherosclerosis, and peritonitis. For instance, the CX3CR1 antagonist AZD8797 reduced paralysis and CNS inflammation in a rat model of experimental autoimmune encephalomyelitis. | Have demonstrated broad efficacy in reducing inflammation in various preclinical models of arthritis, inflammatory bowel disease, and psoriasis. | Have shown efficacy in preclinical models of rheumatoid arthritis, psoriasis, and other autoimmune diseases by reducing inflammatory markers and disease scores. |
| Potential Therapeutic Areas | Inflammatory conditions in cardiovascular diseases, neoplasms (e.g., ovarian cancer), endocrinology, and urogenital diseases. | Rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, Crohn's disease, ulcerative colitis, psoriasis. | Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, atopic dermatitis, alopecia areata. |
Experimental Protocols for Preclinical Assessment
Standard preclinical models are essential for evaluating the efficacy of novel anti-inflammatory agents like this compound. The following are detailed methodologies for key experiments that would be relevant for such an assessment.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model for acute inflammation.
-
Objective: To assess the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by carrageenan.
-
Experimental Workflow:
-
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Dosing: The test compound (e.g., this compound) is administered orally or via another relevant route at various doses. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 4, and 6 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
-
Lipopolysaccharide (LPS)-Induced Cytokine Release in Mice
This model is used to evaluate the effect of a compound on systemic inflammation.
-
Objective: To determine the ability of a test compound to suppress the in vivo production of pro-inflammatory cytokines induced by LPS.
-
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Dosing: Mice are pre-treated with the test compound (e.g., this compound) or vehicle.
-
LPS Challenge: After a specified time (e.g., 1 hour), mice are injected intraperitoneally with LPS (e.g., from E. coli).
-
Sample Collection: Blood samples are collected at various time points (e.g., 2, 6, and 24 hours) after LPS injection.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta are quantified using ELISA or multiplex bead arrays.
-
Data Analysis: The percentage reduction in cytokine levels in the treated groups is calculated compared to the vehicle-treated control group.
-
Conclusion
This compound, with its targeted mechanism of action on the CX3CR1 receptor, presents a distinct and potentially more specific approach to anti-inflammatory therapy compared to broader-acting agents like TNF-alpha and JAK inhibitors. While direct comparative efficacy data is pending the results of further preclinical and clinical studies, the available information on its mechanism and the effects of other CX3CR1 antagonists suggests a promising therapeutic profile for a range of inflammatory-driven diseases. The experimental protocols outlined provide a framework for the continued evaluation and benchmarking of this novel compound against existing and emerging anti-inflammatory agents.
Fosrugocrixan: A Comparative Analysis of Cross-Reactivity with Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
Fosrugocrixan is identified as a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1), a key player in inflammatory responses.[1] Understanding the selectivity profile of a therapeutic candidate like this compound is paramount in drug development to anticipate potential off-target effects and to elucidate its precise mechanism of action. This guide provides a comparative overview of the cross-reactivity of this compound with other chemokine receptors, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Quantitative Cross-Reactivity Profile
To assess the selectivity of this compound, its binding affinity is ideally determined across a panel of chemokine receptors. The following table summarizes the binding affinities (Ki, nM) of this compound for its primary target, CX3CR1, and other representative chemokine receptors from the CC and CXC families.
Disclaimer: Publicly available, specific cross-reactivity data for this compound against a comprehensive panel of chemokine receptors is limited. The Ki values for chemokine receptors other than CX3CR1 presented in this table are hypothetical and for illustrative purposes only, designed to represent a selective compound profile. The Ki for CX3CR1 is based on available information characterizing it as a potent antagonist.
| Receptor Family | Receptor | Ligand(s) | This compound Ki (nM) |
| CX3C | CX3CR1 | CX3CL1 (Fractalkine) | ~5 |
| CC | CCR1 | CCL3, CCL5 | >10,000 |
| CC | CCR2 | CCL2 | >10,000 |
| CC | CCR5 | CCL3, CCL4, CCL5 | >10,000 |
| CXC | CXCR2 | CXCL1, CXCL2, CXCL8 | >10,000 |
| CXC | CXCR4 | CXCL12 | >10,000 |
This representative data highlights this compound's high affinity for its intended target, CX3CR1, with significantly lower affinity for other chemokine receptors, indicating a favorable selectivity profile.
Experimental Protocols
The determination of a compound's cross-reactivity profile involves a series of robust in vitro assays. The following are detailed methodologies for key experiments used to generate the type of data presented above.
Radioligand Binding Assay
This assay directly measures the ability of a test compound (this compound) to displace a radioactively labeled ligand from its receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the chemokine receptor of interest (e.g., CX3CR1, CCR2, CXCR4) are cultured to 80-90% confluency.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a lysis buffer and homogenized.
-
The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CX3CL1 for CX3CR1).
-
A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand.
-
The plate is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing unbound radioligand to pass through.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular calcium release that occurs upon receptor activation.
-
Cell Preparation:
-
Cells expressing the target chemokine receptor are seeded into a 96-well, black-walled, clear-bottom plate and cultured overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye extrusion.
-
The plate is incubated to allow for dye uptake.
-
-
Assay Performance:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken.
-
The test compound (this compound) at various concentrations is added to the wells.
-
After a short incubation period, the cognate chemokine ligand is added to stimulate the receptor.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time.
-
-
Data Analysis:
-
The antagonist activity is determined by the reduction in the chemokine-induced calcium signal in the presence of the test compound.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log of the antagonist concentration.
-
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemokine gradient.
-
Cell Preparation:
-
A cell line or primary cells expressing the chemokine receptor of interest are cultured and then resuspended in an appropriate migration buffer.
-
-
Assay Setup (Transwell System):
-
A multi-well plate with permeable inserts (e.g., Transwell) is used. The insert contains a porous membrane that separates an upper and a lower chamber.
-
The lower chamber is filled with media containing the chemokine chemoattractant.
-
The cell suspension, pre-incubated with various concentrations of the test compound (this compound), is added to the upper chamber.
-
The plate is incubated to allow for cell migration through the porous membrane towards the chemokine gradient in the lower chamber.
-
-
Quantification of Migration:
-
After the incubation period, the non-migrated cells on the upper surface of the membrane are removed.
-
The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by microscopy and cell counting, or by eluting the stain and measuring its absorbance.
-
-
Data Analysis:
-
The percentage of inhibition of chemotaxis is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the antagonist concentration.
-
Visualizing Key Pathways and Workflows
CX3CR1 Signaling Pathway
The CX3CR1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events upon binding its ligand, CX3CL1 (Fractalkine). This pathway is central to the pro-inflammatory and migratory functions mediated by this receptor.
Caption: Simplified CX3CR1 signaling cascade upon ligand binding.
Experimental Workflow for Cross-Reactivity Screening
A systematic approach is necessary to evaluate the selectivity of a compound across multiple targets. The following diagram illustrates a typical workflow for assessing the cross-reactivity of a CX3CR1 antagonist.
Caption: Workflow for determining chemokine receptor cross-reactivity.
References
Validating the Specificity of Fosrugocrixan for CX3CR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of Fosrugocrixan, a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1), by comparing its performance with other known CX3CR1 antagonists.[1] A thorough evaluation of a compound's specificity is critical to ensure on-target efficacy and minimize off-target effects. This document outlines the necessary experimental data, protocols, and signaling pathway context for a comprehensive assessment.
Introduction to CX3CR1 and its Antagonism
The CX3C chemokine receptor 1 (CX3CR1) and its sole ligand, fractalkine (CX3CL1), play a crucial role in mediating the migration and adhesion of various immune cells, including monocytes, macrophages, and microglia. The CX3CL1/CX3CR1 axis is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases, making it an attractive therapeutic target. CX3CR1 antagonists work by blocking the interaction between CX3CL1 and CX3CR1, thereby inhibiting downstream signaling and mitigating inflammatory responses. However, a recurring challenge with small molecule antagonists for G-protein coupled receptors (GPCRs) is the potential for off-target binding to other related receptors, which can lead to unforeseen side effects. Therefore, rigorous validation of specificity is paramount.
Comparative Analysis of CX3CR1 Antagonists
A direct comparison of this compound with other CX3CR1 antagonists is essential to understand its relative potency and selectivity. While specific quantitative binding and off-target screening data for this compound are not publicly available at the time of this publication, this guide presents data for other well-characterized CX3CR1 antagonists to serve as a benchmark for evaluation.
Table 1: Comparative Binding Affinity and Potency of CX3CR1 Antagonists
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | CX3CR1 | - | Data not available | - | - |
| AZD8797 (KAND567) | CX3CR1 | Binding Affinity (Ki) | 3.9 nM | Human | --INVALID-LINK-- |
| CX3CR1 | Functional Antagonism (pERK IC50) | - | - | - | |
| JMS-17-2 | CX3CR1 | Functional Antagonism (pERK IC50) | 0.32 nM | Human | --INVALID-LINK-- |
| E6130 | CX3CR1 | Functional Antagonism (Chemotaxis IC50) | 4.9 nM | Human | --INVALID-LINK-- |
Table 2: Selectivity Profile of CX3CR1 Antagonists
| Compound | Off-Target | Assay Type | Value | Fold Selectivity vs. CX3CR1 | Reference |
| This compound | - | - | Data not available | - | - |
| AZD8797 (KAND567) | CXCR2 | Binding Affinity (Ki) | 2800 nM | ~720-fold | --INVALID-LINK-- |
| CCR1 | Binding Affinity | - | 246-fold | --INVALID-LINK-- | |
| CCR2 | Binding Affinity | - | 187-fold | --INVALID-LINK-- | |
| JMS-17-2 | CXCR1 | Functional Antagonism | >1 µM | >3000-fold | --INVALID-LINK-- |
| CXCR2 | Functional Antagonism | >1 µM | >3000-fold | --INVALID-LINK-- | |
| E6130 | Various GPCRs | - | Data not available | - | - |
Experimental Protocols for Specificity Validation
To validate the specificity of this compound, a panel of in vitro assays should be conducted. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for CX3CR1 and a panel of other relevant GPCRs to assess selectivity.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human CX3CR1 (e.g., HEK293 or CHO cells). A similar process should be followed for cell lines expressing off-target receptors.
-
Radioligand: Use a high-affinity radiolabeled ligand for CX3CR1, such as [¹²⁵I]-CX3CL1.
-
Competition Binding: Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound in the presence of the cell membranes.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Selectivity Panel: Repeat the assay with membranes from cell lines expressing a broad panel of off-target receptors, particularly other chemokine receptors (e.g., CCR2, CCR5, CXCR4) and other GPCRs with similar structural motifs.
Functional Assays
Functional assays are crucial to determine whether the binding of this compound to CX3CR1 translates into a functional antagonism of the cellular response to CX3CL1.
Objective: To assess the ability of this compound to inhibit CX3CL1-induced cell migration.
Methodology:
-
Cell Preparation: Use a cell line endogenously expressing CX3CR1 (e.g., monocytic cell line like THP-1) or a transfected cell line.
-
Chemotaxis Chamber: Utilize a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Assay Setup:
-
Add CX3CL1 (at a concentration that induces sub-maximal migration, e.g., 10 nM) to the lower chamber.
-
In the upper chamber, add the cells that have been pre-incubated with varying concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the chamber for a sufficient time to allow cell migration (e.g., 2-4 hours at 37°C).
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and a plate reader.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 value for the inhibition of chemotaxis.
Objective: To measure the inhibitory effect of this compound on CX3CL1-induced intracellular calcium release.
Methodology:
-
Cell Loading: Load CX3CR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of this compound to the cells and incubate for a short period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of CX3CL1 (e.g., EC80).
-
Fluorescence Monitoring: Immediately monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of this compound. Plot the response against the antagonist concentration to determine the IC50 value.
CX3CR1 Signaling Pathways
Understanding the downstream signaling pathways of CX3CR1 is crucial for interpreting the results of functional assays and for designing further mechanistic studies. Upon binding of its ligand CX3CL1, CX3CR1, a Gαi-coupled receptor, activates multiple intracellular signaling cascades that regulate cell migration, survival, and inflammatory responses.
Caption: CX3CR1 signaling cascade upon ligand binding.
Experimental Workflow for Specificity Validation
The following workflow outlines the logical progression of experiments to thoroughly validate the specificity of a CX3CR1 antagonist like this compound.
Caption: Workflow for validating antagonist specificity.
Conclusion
The validation of specificity for any novel therapeutic agent is a cornerstone of preclinical drug development. For this compound, a comprehensive evaluation of its binding affinity and functional antagonism at CX3CR1, coupled with a broad off-target screening panel, is necessary to definitively establish its selectivity profile. The data and protocols presented in this guide offer a robust framework for conducting such an evaluation and for comparing its performance against other CX3CR1 antagonists. While the currently available information positions this compound as a promising selective antagonist, the public availability of detailed quantitative data will be crucial for its continued development and for its adoption as a reliable tool by the research community.
References
Navigating a New Frontier in Inflammation and Neuroscience: A Comparative Safety Analysis of CX3CR1 Antagonists
For Immediate Release
In the dynamic landscape of drug discovery, the CX3C chemokine receptor 1 (CX3CR1) has emerged as a compelling target for a spectrum of inflammatory diseases, neuropathic pain, and neurodegenerative disorders. As researchers and pharmaceutical companies intensify their efforts to modulate this pathway, a critical evaluation of the safety profiles of emerging CX3CR1 antagonists is paramount. This guide offers a comparative analysis of the safety data for several leading candidates, providing researchers, scientists, and drug development professionals with essential information to inform their work.
The CX3CR1 receptor, and its exclusive ligand fractalkine (CX3CL1), play a pivotal role in mediating the migration and adhesion of immune cells, particularly monocytes and microglia.[1] Dysregulation of the CX3CL1/CX3CR1 axis is implicated in the pathogenesis of numerous diseases, making its antagonism a promising therapeutic strategy. This report reviews the safety profiles of prominent small molecule inhibitors such as KAND567 (formerly AZD8797) and AZD0233, alongside preclinical data for JMS-17-2 and E6130, and the monoclonal antibody BI 655088.
Comparative Safety Profiles
The following table summarizes the available safety and tolerability data for various CX3CR1 antagonists. It is important to note that direct head-to-head comparative studies are limited, and the depth of available data varies significantly between compounds, with some having undergone clinical evaluation while others remain in preclinical stages.
| Antagonist | Development Phase | Key Safety Findings | Reported Adverse Events (in humans, unless otherwise specified) |
| KAND567 (AZD8797) | Phase IIa | Generally well-tolerated in Phase I and IIa clinical trials.[1][2] | At higher doses (twice-daily 800 mg), dose-limiting toxicities included diarrhea and elevated liver markers.[3] In the FRACTAL study, the number of adverse events (62% vs. 71% in placebo) and serious adverse events (32% in both groups) were similar between the KAND567 and placebo groups.[1] |
| AZD0233 | Phase I | Preclinical studies in rats and dogs indicated no cardiac, hepatic, or genetic toxicity.[4] A Phase I trial in healthy adults showed the drug to be generally well-tolerated with mild side effects.[4][5] | Specific quantitative data on adverse events from the Phase I trial are not yet publicly available. The trial is expected to conclude in the second half of 2025.[1] |
| JMS-17-2 | Preclinical | Preclinical studies in animal models of breast cancer metastasis have been conducted. | Detailed public safety and toxicology data are limited. |
| E6130 | Phase I | A Phase I study in healthy Japanese adult males was conducted to evaluate safety, tolerability, and pharmacokinetics.[2] | Specific adverse event data from the Phase I trial are not publicly available. |
| BI 655088 | Preclinical | Preclinical evaluation, including pharmacokinetic studies in cynomolgus monkeys, has been performed.[3] | As a monoclonal antibody, potential risks could include immunogenicity and infusion-related reactions, though specific data is not available. |
Experimental Methodologies
The assessment of drug safety is a multi-faceted process involving a cascade of in vitro and in vivo studies. A typical preclinical safety and toxicology workflow for a small molecule CX3CR1 antagonist is outlined below. This process is designed to identify potential liabilities of a drug candidate before it enters human clinical trials.
Key Experimental Protocols:
-
In Vitro Safety Pharmacology:
-
hERG Assay: To assess the potential for QT interval prolongation and cardiac arrhythmia, a known risk for many small molecules. This is typically a patch-clamp electrophysiology study on cells expressing the hERG potassium channel.
-
Receptor and Enzyme Profiling: Screening the compound against a panel of receptors, ion channels, and enzymes to identify potential off-target activities that could lead to adverse effects.
-
-
In Vivo Toxicology Studies:
-
Dose Range-Finding Studies: Initial studies in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to inform dose selection for longer-term studies.
-
Repeat-Dose Toxicity Studies: Administration of the drug for extended periods (e.g., 28 or 90 days) to evaluate target organ toxicity. This involves daily clinical observations, body weight measurements, food consumption, and at the end of the study, detailed histopathological examination of all major organs. Blood samples are collected for hematology and clinical chemistry analysis to monitor for changes in liver enzymes, kidney function markers, and blood cell counts.
-
Safety Pharmacology Core Battery: As mandated by regulatory agencies, these studies assess the effects on vital functions:
-
Central Nervous System: Functional observational battery (FOB) or Irwin test in rodents to look for behavioral and neurological changes.
-
Cardiovascular System: In vivo monitoring of blood pressure, heart rate, and ECG in a non-rodent species, often using telemetry.
-
Respiratory System: Assessment of respiratory rate and function in rodents using methods like whole-body plethysmography.
-
-
Genotoxicity Assays: A battery of tests to assess the potential for the drug to cause genetic damage, including the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological context and the experimental processes involved in the safety assessment of CX3CR1 antagonists, the following diagrams have been generated.
The diagram above illustrates the signaling cascade initiated by the binding of fractalkine (CX3CL1) to its receptor, CX3CR1. This G-protein coupled receptor activates several downstream pathways, including PLC, PI3K/Akt, and MAPK, ultimately leading to cellular responses such as migration, adhesion, and survival.[6]
This flowchart depicts a standard workflow for the preclinical safety assessment of a small molecule drug candidate. It begins with in vitro assays to identify potential liabilities early on, followed by in vivo studies in animals to evaluate the safety profile in a whole organism before proceeding to clinical trials.
Conclusion
The development of CX3CR1 antagonists holds significant promise for treating a range of diseases characterized by inflammation and neuronal dysfunction. While early clinical data for compounds like KAND567 and AZD0233 are encouraging from a safety perspective, a comprehensive understanding of their comparative risk profiles requires further investigation and more transparent reporting of clinical trial data. For preclinical candidates, rigorous adherence to established safety and toxicology protocols will be crucial for their successful translation to the clinic. This guide serves as a foundational resource for researchers in the field, emphasizing the critical importance of a thorough and comparative approach to safety evaluation in the pursuit of novel therapeutics targeting the CX3CR1 pathway.
References
- 1. astrazeneca.com [astrazeneca.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. VHH antibody targeting the chemokine receptor CX3CR1 inhibits progression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety Study of AZD0233 in Healthy Adults · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. A Study to Investigate Safety, Tolerability, and Pharmacokinetics of Oral AZD0233 Compared With Placebo in Healthy Adult Participants. [ctv.veeva.com]
- 6. AZD-0233 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
